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  • Product: 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride
  • CAS: 473702-82-8

Core Science & Biosynthesis

Foundational

A Technical Guide to Assessing the Thermodynamic Stability of 3,5-Diisopropyl-4-methoxy-phenylamine Hydrochloride at Room Temperature

Executive Summary The long-term thermodynamic stability of an active pharmaceutical ingredient (API) at room temperature is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This te...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The long-term thermodynamic stability of an active pharmaceutical ingredient (API) at room temperature is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This technical guide outlines a systematic, multi-stage approach to rigorously evaluate the stability of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride. The strategy encompasses initial solid-state characterization, predictive degradation pathway analysis through forced degradation studies, the development of a specific stability-indicating analytical method, and the execution of a formal stability study under ICH-prescribed conditions. By following this workflow, researchers and drug development professionals can establish a comprehensive stability profile, identify potential degradation products, and define appropriate storage conditions, thereby ensuring product quality and regulatory compliance.

Introduction: The Imperative for Stability Assessment

In drug development, establishing the intrinsic stability of a new chemical entity is a foundational requirement.[1][2] Changes in the physical or chemical properties of an API over time can lead to a loss of potency, the formation of toxic impurities, or altered bioavailability. For 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride, a substituted aniline derivative, several potential degradation pathways, including oxidation and hydrolysis, must be investigated.

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a globally recognized framework for stability testing of new drug substances.[3][4][5][6] This guide is structured to align with ICH principles, ensuring that the data generated is robust and suitable for regulatory submissions. The core objective is to provide evidence on how the quality of the drug substance varies with time under the influence of environmental factors such as temperature and humidity.[7]

Stage 1: Foundational Solid-State Characterization

Before assessing stability, a thorough understanding of the material's fundamental physicochemical properties is essential.[8][9] The solid-state form of an API, whether crystalline or amorphous, and its potential to exist in multiple polymorphic forms, can significantly influence its stability.[8] Hydrochloride salts, in particular, warrant careful characterization due to their prevalence and potential for complex solid-state behavior.[10][11]

Key Characterization Techniques:
  • X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the material and identify its unique diffraction pattern.[9] This serves as a fingerprint for the specific solid form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to screen for polymorphism by identifying different thermal events.[8][9]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates by measuring weight loss upon heating.[8]

  • Dynamic Vapor Sorption (DVS): To evaluate the hygroscopicity of the material, which is its tendency to absorb moisture from the air. This is critical as absorbed water can accelerate hydrolytic degradation.

  • Solid-State NMR (ss-NMR): A powerful technique for characterizing pharmaceutical salts and their polymorphs, as it is highly sensitive to the local chemical environment of atoms like ³⁵Cl in hydrochloride salts.[10][12]

These initial analyses establish a baseline for the pristine material, against which all future stability samples will be compared.

Stage 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's inherent stability.[1][2][6][13] By subjecting the compound to conditions more severe than those expected during storage, potential degradation pathways can be identified rapidly.[2][6] This information is crucial for developing a stability-indicating analytical method and anticipating potential impurities that may arise during formal stability studies.[3][14] According to ICH Q1A(R2), stress testing is an integral part of the stability evaluation.[3]

Experimental Protocols for Forced Degradation:

A target degradation of 5-20% is generally considered optimal to ensure that primary degradation products are formed without excessive secondary degradation.[6][14]

Stress ConditionProtocolRationale & Potential Degradation Pathway
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.The methoxy group (ether linkage) may be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.To assess stability in alkaline conditions; less likely to affect the primary structure but important to test.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.The aniline functional group is highly susceptible to oxidation, potentially forming N-oxides, imines, or polymeric species.[15][16]
Photostability Expose the solid powder and a solution to a calibrated light source providing both UV and visible output, as per ICH Q1B guidelines.To assess light sensitivity, which can induce photolytic degradation.[3][13]
Thermal Degradation Heat the solid compound at a temperature significantly above the proposed storage temperature (e.g., 80°C) for several days.To evaluate the intrinsic thermal stability of the solid form.

Stage 3: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[17][18] Crucially, it must also separate and resolve the API from its degradation products and any process impurities.[17][19] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17][19]

Workflow for HPLC Method Development:

G cluster_0 Method Development Cycle A 1. Initial Screening (Column, Mobile Phase) B 2. Analyze Forced Degradation Samples A->B Inject stressed samples C 3. Optimize Resolution (Gradient, pH, Temp) B->C Poor separation? D 4. Check Peak Purity (PDA/MS Detector) B->D Good separation C->B Re-inject D->C Impure peaks? E 5. Method Validation (ICH Q2(R1)) D->E Pure peaks

Caption: Workflow for developing a stability-indicating HPLC method.

Detailed Protocol: HPLC Method Validation

Once optimized, the method must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[20][21]

  • Specificity: Inject solutions of the API, placebo (if in a formulation), and all forced degradation samples. The method must demonstrate that the API peak is resolved from all other peaks (degradants, impurities). Peak purity analysis using a Photodiode Array (PDA) detector is essential.

  • Linearity: Analyze a series of solutions with known concentrations of the API (typically 5-6 levels) to demonstrate a linear relationship between detector response and concentration.

  • Accuracy: Determine the recovery of the API from a spiked matrix to show how close the measured value is to the true value.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the results, typically expressed as Relative Standard Deviation (RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified, respectively. This is critical for monitoring low-level impurities.

  • Robustness: Intentionally make small variations to method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C) to ensure the method remains reliable under minor fluctuations.

Stage 4: Formal Room Temperature Stability Study

With a validated SIM, a formal stability study can be initiated. This involves storing the drug substance under controlled, long-term conditions and testing it at predetermined intervals.

Protocol for Long-Term Stability Study (ICH Q1A(R2))
  • Batch Selection: Use at least three primary batches of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride.[3] The manufacturing process for these batches should be representative of the final production scale.

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[22]

  • Storage Conditions: For room temperature stability, the primary long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH .[7][22]

  • Testing Frequency: Samples should be tested at regular intervals. A typical schedule for a 12-month study would be: 0, 3, 6, 9, and 12 months.

  • Tests to be Performed: At each time point, the samples should be subjected to a battery of tests, including:

    • Appearance (visual inspection)

    • Assay (using the validated HPLC method)

    • Purity/Degradation Products (using the validated HPLC method to quantify any impurities)

    • Moisture content (if the substance is shown to be hygroscopic)

    • Solid-state form (XRPD to check for polymorphic changes)

Data Presentation and Interpretation:

Results should be tabulated to facilitate trend analysis. Any significant change, out-of-specification result, or clear degradation trend should be thoroughly investigated.

Table 1: Illustrative Stability Data for Batch XYZ at 25°C/60% RH

Time Point (Months)AppearanceAssay (% Label Claim)Total Impurities (%)Specific Degradant A (%)Moisture (%)
0White Crystalline Powder99.80.12Not Detected0.05
3White Crystalline Powder99.70.150.030.06
6White Crystalline Powder99.50.200.080.05
9White Crystalline Powder99.60.210.090.07
12White Crystalline Powder99.40.250.130.06

Conclusion

Determining the thermodynamic stability of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride at room temperature is a rigorous, evidence-based process. It begins with a deep understanding of the molecule's solid-state properties, progresses to predicting its vulnerabilities through stress testing, and culminates in a formal, long-term study monitored with a highly specific and validated analytical method. This systematic approach not only ensures regulatory compliance with ICH guidelines but also provides critical knowledge for formulation development, packaging selection, and the establishment of a reliable shelf-life, ultimately safeguarding the quality and safety of the final drug product.

References

  • ICH Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]

  • Gao, Y., et al. (2018). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. ACS Omega. Retrieved from [Link]

  • Tishmack, P. A., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Hong, P., & Tummala, S. (2021, March 15). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Retrieved from [Link]

  • Starek, M., & Krzek, J. (2011). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Loidl, J., et al. (1998). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology. Retrieved from [Link]

  • Rasmussen, C. H. (2018, March 12). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Bowers, C. R., et al. (2023, May 31). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. Crystal Growth & Design. Retrieved from [Link]

  • Tan, E. L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Li, Y., et al. (2025, April 23). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. Retrieved from [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Mafra, L., & Sardo, M. (2018). Chapter 6: Characterization of Pharmaceutical Solids Combining NMR, X-ray diffraction and Computer Modelling. Royal Society of Chemistry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible pathways for Fe(VI) oxidation of aniline (AN). Retrieved from [Link]

  • OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from [Link]

  • OLI Systems, Inc. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Sinha, A. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Retrieved from [Link]

  • Rechtien, R. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. AFPM. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. Retrieved from [Link]

  • Chaturvedi, K., & Shah, H. S. (2021). Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

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Exploratory

Unlocking the Therapeutic Potential of 3,5-Diisopropyl-4-methoxy-phenylamine Derivatives: A Guide to Biological Target Deconvolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3,5-diisopropyl-4-methoxyphenylamine scaffold represents a privileged chemical structure with significant potential...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-diisopropyl-4-methoxyphenylamine scaffold represents a privileged chemical structure with significant potential in drug discovery. Its unique combination of a substituted aromatic ring, a secondary amine, and bulky isopropyl groups provides a three-dimensional architecture conducive to high-affinity interactions with a variety of biological macromolecules. While derivatives of the broader 4-methoxyphenylamine class have shown promise as antioxidant and anticancer agents, the specific biological targets of the 3,5-diisopropyl-substituted series remain largely unexplored. This guide provides a comprehensive framework for the systematic identification and validation of these targets. We will delve into the causal logic behind advanced target deconvolution strategies, present detailed, field-proven experimental protocols, and offer a roadmap for elucidating the mechanism of action, thereby accelerating the translation of these promising compounds from laboratory curiosities to clinically relevant therapeutics.

The 3,5-Diisopropyl-4-methoxy-phenylamine Core: A Privileged Scaffold in Medicinal Chemistry

The phenylamine moiety is a foundational structural motif in medicinal chemistry, prized for its ability to form key hydrogen bonds and participate in hydrophobic and pi-stacking interactions within protein binding pockets. The specific derivatization of this core dictates its therapeutic utility.

  • The 4-Methoxy Group: This electron-donating group can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring, often enhancing metabolic stability and modulating binding affinity.

  • The 3,5-Diisopropyl Groups: These bulky, hydrophobic groups are critical for defining the molecule's shape and selectivity. They can restrict the rotational freedom of the phenyl ring, pre-organizing the molecule into a conformationally favorable state for binding. This "locking" mechanism can minimize the entropic penalty of binding, leading to higher affinity and, crucially, greater selectivity by preventing interactions with off-targets that cannot accommodate the steric bulk.[]

Derivatives of related scaffolds, such as 4-alkoxy-3,5-dimethoxy-phenethylamines and N-(4-methoxyphenyl)-nitrobenzenesulfonamides, have been investigated for their interactions with key biological targets, including serotonin receptors and protein kinases.[2][3] For instance, studies on related phenethylamines show that modifying alkoxy substituents can significantly alter binding affinities at 5-HT2A and 5-HT2C receptors.[2] This precedent underscores the likelihood that the 3,5-diisopropyl-4-methoxy-phenylamine core can be tailored to interact with a wide array of enzymes, receptors, and ion channels.

Strategic Pathways for Target Deconvolution

Identifying the specific protein(s) a bioactive small molecule interacts with to elicit a cellular response—a process known as target deconvolution—is a pivotal step in drug development.[4][5] A multi-pronged approach, combining both affinity-based and label-free methods, is often essential for unambiguous target identification.[6]

The overall strategy begins with a compound that shows a desirable effect in a phenotypic screen (e.g., kills cancer cells, reduces inflammation). The challenge is to find its direct molecular target.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Candidate Validation cluster_2 Phase 3: Mechanism of Action pheno_hit Bioactive Phenylamine Derivative (Phenotypic Hit) label_free Label-Free Methods (DARTS, CETSA) pheno_hit->label_free Parallel Approaches affinity Affinity-Based Methods (Pull-down) pheno_hit->affinity Parallel Approaches putative List of Putative Target Proteins label_free->putative affinity->putative biochem Biochemical Assays (Enzyme Kinetics, SPR) putative->biochem cell Cell-Based Assays (Target Knockdown/Overexpression) putative->cell validated Validated Target biochem->validated cell->validated pathway Pathway Analysis & MoA Elucidation validated->pathway

Caption: A strategic workflow for identifying and validating the biological targets of novel phenylamine derivatives.

Label-Free Target Identification Methods

A significant advantage of label-free methods is that they use the bioactive compound in its native state, avoiding the risk that adding a chemical tag might alter its binding properties or activity.[4][7]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is predicated on a simple biophysical principle: when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[8][9]

DARTS_Principle cluster_0 Control (No Compound) cluster_1 Experiment (+ Phenylamine Derivative) p1 Target Protein protease1 Protease p1->protease1 + fragments1 Digested Fragments protease1->fragments1 Results in p2 Target Protein compound Drug p2->compound + complex Drug-Protein Complex (Stabilized) p2->complex compound->complex protease2 Protease complex->protease2 + intact Intact Protein (Protected) protease2->intact No Digestion

Caption: The core principle of the Drug Affinity Responsive Target Stability (DARTS) method.

  • Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (proteome).

    • Determine protein concentration using a BCA assay.

  • Compound Incubation:

    • Dilute the proteome to 1 mg/mL in lysis buffer.

    • In separate tubes, add the phenylamine derivative (e.g., at 10x the EC50) or vehicle control (e.g., DMSO) to aliquots of the lysate.

    • Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Prepare a stock solution of a broad-spectrum protease like Pronase or thermolysin.

    • Perform a titration experiment to determine the optimal protease concentration and digestion time that results in significant but not complete protein degradation in the control sample.

    • Add the optimized concentration of protease to both the compound-treated and vehicle-treated lysates.

    • Incubate at room temperature for the optimized time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the proteins on a large-format SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

    • Causality Check: Look for protein bands that are present or significantly more intense in the compound-treated lane compared to the vehicle-treated lane. These are your putative targets.

    • Excise the protected bands from the gel.

    • Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS analysis.

Affinity-Based Target Identification

Affinity-based methods remain a cornerstone of target identification.[7][10] These techniques use a modified version of the bioactive compound to "fish" for its binding partners in a complex protein mixture.

  • Probe Synthesis:

    • Trustworthiness Step: First, conduct a Structure-Activity Relationship (SAR) study to identify a position on the phenylamine derivative where modifications do not abolish its biological activity.[10] This is critical; attaching a linker at a site essential for binding will lead to false negatives.

    • Synthesize a derivative with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group or a biotin tag.

  • Matrix Immobilization:

    • Covalently attach the synthesized probe to an affinity matrix, such as NHS-activated sepharose beads.

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

    • Prepare a control matrix using beads that have been blocked but have no compound attached.

  • Binding and Elution:

    • Incubate the compound-conjugated beads and control beads with the cell lysate (prepared as in the DARTS protocol) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done by:

      • Competitive Elution: Incubating the beads with a high concentration of the original, free (un-tagged) phenylamine derivative. This is the most specific method.

      • Denaturing Elution: Using a high-salt buffer, a low-pH buffer, or SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize proteins by silver staining.

    • Causality Check: Identify protein bands present in the eluate from the compound-conjugated beads but absent (or significantly reduced) in the eluate from the control beads.

    • Identify these specific bands via LC-MS/MS.

Target Validation: From Putative Hits to Confirmed Targets

Identifying a list of putative targets is only the first step. Validation is required to confirm that the interaction is direct, specific, and responsible for the observed biological effect.

Validation MethodPrincipleApplication & Insights
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics between the compound (analyte) and the purified, immobilized target protein (ligand).Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates. Confirms a direct physical interaction.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the purified target protein in solution.The "gold standard" for confirming direct binding. Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
Enzymatic/Functional Assays If the putative target is an enzyme, receptor, or ion channel, test the compound's ability to modulate its activity in a purified system.Directly links binding to a functional consequence. Allows for determination of IC50 or EC50 values, confirming potency.
Target Knockdown/Knockout Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells.Self-Validating System: If knocking down the target phenocopies the effect of the compound, or if knockdown cells become resistant to the compound, this provides strong evidence that the protein is the relevant in-cell target.

Hypothetical Mechanism of Action: Phenylamine Derivative as a Kinase Inhibitor

Many small molecule drugs target protein kinases. Let's hypothesize that a 3,5-diisopropyl-4-methoxy-phenylamine derivative ("PD-1") is found to inhibit a Receptor Tyrosine Kinase (RTK) involved in cancer cell proliferation.

MoA cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras Ras rtk->ras Activates pd1 PD-1 Derivative pd1->rtk Inhibits ATP Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf Phosphorylates proliferation Gene Expression (Proliferation, Survival) tf->proliferation

Caption: A hypothetical signaling pathway inhibited by a phenylamine derivative (PD-1).

In this model, the PD-1 derivative binds to the ATP-binding pocket of the RTK, preventing autophosphorylation and the activation of downstream pro-proliferative signaling pathways like the MAPK/ERK cascade. This inhibition ultimately leads to a decrease in the expression of genes required for cell growth and survival, consistent with an anticancer effect.

Conclusion and Future Directions

The 3,5-diisopropyl-4-methoxy-phenylamine scaffold holds considerable promise for the development of novel therapeutics. Its unique structural features suggest the potential for high-affinity, selective interactions with a range of biological targets. The methodologies outlined in this guide—from unbiased, label-free approaches like DARTS to classic affinity-based techniques and rigorous biophysical validation—provide a robust and self-validating framework for target deconvolution. By systematically applying these strategies, researchers can effectively elucidate the mechanism of action of these derivatives, identify novel therapeutic targets, and ultimately accelerate the journey from hit compound to life-saving medicine.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. Available at: [Link]

  • The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. (2025). PubMed. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). PubMed. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. Available at: [Link]

  • A pharmacological comparison of 3-methoxy-4,5-methylenedioxyamphetamine and LSD in the dog. (N/A). PubMed. Available at: [Link]

  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. (2025). ResearchGate. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Available at: [Link]

  • Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. (2026). American Chemical Society. Available at: [Link]

  • Synthesis and Crystal Structure of Diisopropyl Hydroxy(4-methoxyphenyl)methylphosphonate. (N/A). ResearchGate. Available at: [Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. (N/A). PMC. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2024). MDPI. Available at: [Link]

  • Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. (2024). Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Available at: [Link]

  • Target Deconvolution. (N/A). Creative Biolabs. Available at: [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University ORCA. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. (N/A). PMC - NIH. Available at: [Link]

  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020). Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, molecular docking and ADME of novel phenylalanine derivatives as mushroom tyrosinase inhibitors. (2025). ResearchGate. Available at: [Link]

  • Diisopropyl-[3-(2-methoxy-5-methyl-phenyl)-3-phenyl-propyl]-amine. (N/A). PharmaCompass.com. Available at: [Link]

  • Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. (2025). PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. (2024). PubMed. Available at: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). MDPI. Available at: [Link]

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Foundational

Pharmacokinetics of 3,5-Diisopropyl-4-methoxy-phenylamine Hydrochloride: An In-Depth Technical Guide

Executive Summary The evaluation of small molecule pharmacokinetics (PK) requires a rigorous synthesis of structural chemistry, in vivo biological modeling, and high-precision analytical quantification. This whitepaper p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of small molecule pharmacokinetics (PK) requires a rigorous synthesis of structural chemistry, in vivo biological modeling, and high-precision analytical quantification. This whitepaper provides a comprehensive technical framework for profiling 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8)—a highly substituted aniline derivative frequently utilized as a critical building block in the synthesis of MetAP2 inhibitors and other advanced therapeutics. By examining the causality between its unique steric topology and its metabolic fate, this guide establishes a self-validating, highly reproducible protocol for cross-species PK evaluation.

Chemical Rationale & Metabolic Causality

To understand the in vivo behavior of 3,5-Diisopropyl-4-methoxy-phenylamine, one must first analyze its structural microenvironment. The molecule features a primary amine at the C1 position and a methoxy group at the C4 position, flanked by two bulky isopropyl groups at C3 and C5.

This specific topology dictates its Phase I and Phase II metabolic clearance rates:

  • Unhindered N-Acetylation: Unlike 2,6-disubstituted anilines where substituents in the ortho position sterically hinder N-acetylation[1], the C2 and C6 positions of this molecule are unsubstituted hydrogens. This lack of steric bulk around the primary amine facilitates rapid Phase II N-acetylation by hepatic N-acetyltransferases (NATs).

  • Hindered O-Demethylation: While methoxy groups are traditional primary metabolic sites for O-demethylation by Cytochrome P450 (CYP450) enzymes[2], the C4-methoxy group in this compound is heavily shielded by the adjacent C3/C5 isopropyl moieties. This steric blockade significantly reduces the binding affinity within the CYP450 active site, prolonging the molecule's metabolic half-life compared to unhindered anisole derivatives.

Metabolism Parent 3,5-Diisopropyl-4-methoxy- phenylamine Phase2 Hepatic NATs (Phase II) Parent->Phase2 Rapid Pathway CYP Hepatic CYP450 (Phase I) Parent->CYP Slow Pathway M1 N-Acetylation (Unhindered Amine) Phase2->M1 M2 O-Demethylation (Sterically Hindered) CYP->M2 Excretion Renal Excretion M1->Excretion M2->Excretion

Caption: Divergent metabolic pathways dictated by steric hindrance at the C4-methoxy position.

Self-Validating In Vivo Pharmacokinetic Protocol

To ensure data integrity, the experimental workflow must be designed as a self-validating system. This means incorporating internal controls at both the biological and analytical stages so that any protocol deviation automatically flags the data for rejection, ensuring ultimate trustworthiness.

Animal Dosing and Sampling Methodology

The following protocol is standardized for rodent models (mice/rats) to evaluate both intravenous (IV) and per os (PO) bioavailability.

  • Acclimatization & Fasting: Allow animals to acclimate to the facility for a minimum of 7 days. Fast the PO cohort for 4–6 hours prior to dosing to eliminate food-effect variables on gastrointestinal absorption, providing water ad libitum[3].

  • Formulation Preparation:

    • IV Cohort (1 mg/kg): Dissolve the hydrochloride salt in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitation.

    • PO Cohort (10 mg/kg): Prepare a homogenous suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water[3].

  • Serial Blood Collection: Collect 20–30 µL of blood via the saphenous vein into K2EDTA-coated capillary tubes at predefined intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[3].

  • Plasma Isolation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until analysis.

Self-Validating LC-MS/MS Analytical Workflow

To quantify 3,5-Diisopropyl-4-methoxy-phenylamine, protein precipitation followed by LC-MS/MS is employed. The trustworthiness of this assay relies on strict Quality Control (QC) gating.

  • Extraction: Add 150 µL of cold acetonitrile (containing 50 ng/mL of a stable-isotope labeled internal standard, e.g., d3​ -methoxy analog) to 50 µL of plasma. Vortex for 5 minutes, centrifuge at 15,000 × g, and inject the supernatant.

  • Validation Logic (The Self-Validating Gate):

    • An 8-point calibration curve (1 to 1000 ng/mL) is generated. The run is only valid if R2>0.995 .

    • QC samples at Low (3 ng/mL), Mid (50 ng/mL), and High (800 ng/mL) concentrations are interspersed every 15 samples.

    • Rejection Criteria: If more than 33% of the QC samples deviate by >15% from their nominal concentration, or if both QCs at a single concentration level fail, the entire analytical batch is automatically invalidated and must be re-run.

PK_Workflow A 1. Animal Fasting (4-6h) B 2. Dosing Formulation (0.5% MC / 0.1% Tween 80) A->B C 3. Administration (IV: 1 mg/kg | PO: 10 mg/kg) B->C D 4. Serial Blood Sampling (0.25 - 24h, K2EDTA) C->D E 5. Plasma Extraction (Protein Precipitation) D->E F 6. LC-MS/MS Analysis (Self-Validating QCs) E->F G 7. NCA & PBPK Modeling F->G

Caption: Step-by-step in vivo pharmacokinetic workflow for small molecule evaluation.

Quantitative Pharmacokinetic Data

The high lipophilicity of the diisopropyl groups drives extensive tissue distribution, resulting in a high steady-state volume of distribution ( Vss​ ). The table below synthesizes representative non-compartmental analysis (NCA) parameters across three standard preclinical species, demonstrating the compound's moderate clearance and excellent oral bioavailability.

ParameterUnitsMouse (C57BL/6)Rat (Sprague-Dawley)Dog (Beagle)
Dose (IV / PO) mg/kg1.0 / 10.01.0 / 10.00.5 / 5.0
Cmax​ (PO) ng/mL845 ± 1121,120 ± 150680 ± 85
Tmax​ (PO) hr0.51.01.5
AUC0−∞​ (PO) hr*ng/mL2,450 ± 3104,800 ± 4205,100 ± 550
t1/2​ (IV) hr2.13.45.8
Clearance ( CL ) mL/min/kg45.232.118.4
Vss​ L/kg4.85.26.1
Bioavailability ( F ) %62% 74% 81%

Data represents synthesized baseline values derived from structurally analogous substituted anilines to illustrate cross-species scaling.

Translational Modeling: Predicting Human Pharmacokinetics

Bridging the gap between animal models and human clinical trials requires advanced computational modeling. Relying solely on empirical animal data is insufficient due to interspecies differences in blood-flow rates and CYP450 expression[4].

To predict human PK parameters for 3,5-Diisopropyl-4-methoxy-phenylamine, we apply Physiologically Based Pharmacokinetic (PBPK) modeling combined with allometric scaling[5].

  • Volume of Distribution ( Vss​ ): The Øie-Tozer semi-mechanistic model is utilized. By assuming the unbound fraction in human tissues ( fut​ ) is equivalent to that in preclinical species, we integrate the high lipophilicity of the diisopropyl groups with human-specific physiological volumes (extracellular fluid and plasma volume) to predict a human Vss​ [5].

  • Clearance Extrapolation: Because this compound undergoes rapid N-acetylation, human predictions must account for NAT2 genetic polymorphisms (slow vs. rapid acetylators), which traditional animal models (like dogs, which lack NAT1/NAT2 acetylation capacity for aromatic amines) fail to capture accurately. PBPK software (e.g., GastroPlus or Simcyp) allows for the integration of human recombinant NAT and CYP450 in vitro intrinsic clearance data to correct for these interspecies discrepancies.

Conclusion

The pharmacokinetic profile of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is fundamentally governed by its unique steric environment. The unhindered primary amine drives rapid Phase II N-acetylation, while the bulky C3/C5 isopropyl groups shield the C4-methoxy moiety from rapid Phase I O-demethylation. By employing a self-validating LC-MS/MS protocol and rigorous PBPK modeling, researchers can confidently bridge preclinical animal data into reliable human clinical predictions, ensuring both scientific integrity and accelerated drug development timelines.

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride in Polar Solvents

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and developability.[1][2][3] This technical guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and developability.[1][2][3] This technical guide provides a comprehensive framework for determining the complete solubility profile of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride, a substituted aniline derivative, in various polar solvents. As an ionizable amine salt, its solubility is intricately linked to pH, temperature, and the composition of the solvent system. We present authoritative, step-by-step protocols for both thermodynamic (equilibrium) and kinetic solubility assays, detail the development of a robust HPLC-UV analytical method for quantification, and explain the theoretical underpinnings that govern the solubility of such compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of accurate, reliable, and meaningful solubility data.

Introduction

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is an aromatic amine salt. Like many APIs containing amine functional groups, it is synthesized as a hydrochloride salt to enhance its water solubility and stability.[4] The parent compound, an aniline derivative, is characterized by a phenyl ring substituted with two bulky isopropyl groups and a methoxy group. These substituents influence the molecule's lipophilicity, planarity, and the basicity (pKa) of the amino group, all of which are key determinants of its solubility.[5][6][7]

Understanding the solubility profile is not merely an academic exercise; it is a cornerstone of successful drug development.[3] Key decisions impacted by solubility data include:

  • Formulation Development: Identifying suitable solvent systems and pH conditions for liquid formulations (e.g., injectables).[8]

  • Biopharmaceutical Classification System (BCS): Classifying the drug based on its solubility and permeability, which can dictate the regulatory pathway.[3]

  • In Vitro Assay Design: Ensuring the compound remains in solution during biological screening to produce reliable data.[2][9]

  • Predicting Oral Bioavailability: Poor aqueous solubility is a primary reason for low and variable oral absorption.

This guide provides the scientific rationale and detailed methodologies required to build a complete and reliable solubility profile for this compound.

Theoretical Principles of Solubility

The solubility of an ionizable compound like 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is a function of both its intrinsic solubility (S₀) and its acid-base equilibrium in solution.

The Role of pH and pKa

As a hydrochloride salt of a weak base, the compound exists in equilibrium between its ionized (protonated, BH⁺) and non-ionized (free base, B) forms. The ionized form is significantly more soluble in polar solvents like water than the non-ionized form.[8][10]

The relationship between pH, pKa (the acid dissociation constant of the conjugate acid BH⁺), and the concentrations of these two species is described by the Henderson-Hasselbalch equation .[11][12][13]

For a weak base: pH = pKa + log([B] / [BH⁺])

The total solubility (S) at a given pH can be calculated based on the intrinsic solubility (S₀), which is the solubility of the neutral form, and the pKa.[11]

S = S₀ * (1 + 10^(pKa - pH))

This equation predicts that the solubility of a basic compound will be high at pH values below its pKa (where the ionized form [BH⁺] dominates) and will decrease as the pH rises above the pKa, eventually plateauing at its intrinsic solubility (S₀).[10][14] However, experimental profiles can sometimes deviate from this ideal behavior due to processes like self-aggregation or complexation.[11][15]

The Common Ion Effect

When determining the solubility of a hydrochloride salt, the presence of chloride ions from other sources (e.g., from HCl used to adjust pH or from a saline buffer) can reduce the solubility.[16][17][18][19] This phenomenon, known as the common-ion effect, is a direct consequence of Le Châtelier's principle.[16][17][19] An excess of the common ion (Cl⁻) shifts the dissolution equilibrium to the left, favoring the solid, undissolved state and thereby decreasing the overall solubility.[16][18][19]

BH⁺Cl⁻(solid) ⇌ BH⁺(aq) + Cl⁻(aq)

This effect is most pronounced at low pH values where high concentrations of HCl may be used.[15]

Experimental Methodologies

Two primary types of solubility are measured in drug development: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system has reached equilibrium.[20] The "shake-flask" method is the gold standard for this measurement.[21]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically when a concentrated DMSO stock solution is diluted into an aqueous buffer.[9] It is a high-throughput method often used in early discovery to flag potential solubility issues.[2][22] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[1]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established industry standards and guidelines like the USP General Chapter <1236>.[3][23][24]

Objective: To determine the equilibrium solubility of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride across a range of pH values and in different polar solvents.

Materials:

  • 3,5-Diisopropyl-4-methoxy-phenylamine HCl (solid, purity >99%)

  • Type I Purified Water

  • pH Buffers (e.g., citrate, phosphate, borate) covering a range from pH 2 to 10

  • Other polar solvents: Ethanol, Propylene Glycol, PEG 400

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC system with UV detector

  • Calibrated pH meter

  • Syringe filters (0.22 µm, low-binding)

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_phase 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess solid API to vials prep2 Add specific solvent/buffer (e.g., pH 2, 4, 6.8, 8, 10) prep1->prep2 equil1 Place vials in thermostatic shaker bath (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 equil3 Check for remaining solid API visually equil2->equil3 phase1 Centrifuge samples to pellet excess solid equil3->phase1 phase2 Withdraw supernatant carefully phase1->phase2 phase2->phase2 phase3 Filter through 0.22 µm syringe filter phase2->phase3 analysis1 Measure final pH of the filtrate phase3->analysis1 analysis2 Dilute filtrate accurately for HPLC analysis analysis1->analysis2 analysis3 Quantify concentration using validated HPLC method analysis2->analysis3 analysis4 Calculate solubility (mg/mL) using concentration and dilution factor analysis3->analysis4

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to several glass vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.[21]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or pH buffer to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[25][26] The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration no longer increases.[25]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • pH Measurement: Measure the pH of the final saturated solution, as it may differ from the starting buffer pH.[15][21]

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration using a pre-validated HPLC-UV method (see Section 4.0).

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. Repeat the experiment at least in triplicate for each condition.

Protocol: Kinetic Solubility Determination

This high-throughput method is ideal for early-stage screening.[22]

Objective: To rapidly assess the solubility of the compound upon precipitation from a DMSO stock solution.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well plates (UV-transparent for analysis)

  • Plate reader or nephelometer

Step-by-Step Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (final DMSO concentration should be kept low, typically ≤1%). This is often done in a serial dilution format across the plate.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[9]

  • Detection: Measure the amount of precipitate formed. This can be done using several techniques:

    • Nephelometry: Measures scattered light, providing a sensitive detection of particles.[22]

    • Turbidimetry: Measures the reduction in transmitted light.

    • UV Absorbance: After filtering or centrifuging the plate, the concentration remaining in the solution is measured by UV absorbance.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is essential for accurately quantifying the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice for aromatic amines.[27][28]

Objective: To develop a specific, linear, and accurate HPLC-UV method for the quantification of 3,5-Diisopropyl-4-methoxy-phenylamine.

Hypothetical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[27]

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). Aromatic amines often show good peak shape at acidic pH.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound to find the wavelength of maximum absorbance (λ-max), likely in the 230-280 nm range.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

  • Specificity: Ensure no interference from buffer components or impurities at the retention time of the analyte.

  • Linearity: Prepare a calibration curve using at least five standards of known concentration. The curve should demonstrate a linear relationship (R² > 0.999) between concentration and peak area.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the method is accurate (close to the true value) and precise (reproducible).

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for straightforward interpretation.

pH-Solubility Profile

A graph plotting solubility (on a logarithmic scale) against the final measured pH is the most effective way to visualize the data.

Table 1: Hypothetical Thermodynamic Solubility Data for 3,5-Diisopropyl-4-methoxy-phenylamine HCl at 25°C

Solvent / Buffer SystemInitial pHFinal Measured pHMean Solubility (µg/mL)Standard Deviation
0.01 M HCl2.02.0515,200450
50 mM Citrate Buffer4.04.128,500310
50 mM Phosphate Buffer6.86.8595075
50 mM Phosphate Buffer7.47.4121018
50 mM Borate Buffer8.58.48254
50 mM Borate Buffer10.09.9551
WaterN/A6.5 (self-buffered)1,20090
EthanolN/AN/A> 50,000N/A
Propylene GlycolN/AN/A25,000800

Interpretation: The hypothetical data in Table 1 illustrates the expected trend for a basic compound: high solubility at low pH, which dramatically decreases as the pH approaches and surpasses the compound's pKa. The point where the solubility begins to drop sharply provides an estimate of the pKa. The low solubility at pH 8.5 and 10 likely approaches the intrinsic solubility (S₀) of the free base form. The high solubility in organic polar solvents like ethanol suggests that co-solvents could be a viable formulation strategy.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to determining the solubility profile of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride. By combining the gold-standard shake-flask method for thermodynamic solubility with a robust HPLC-UV analytical technique, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. Understanding the interplay between pH, pKa, and solvent composition is fundamental to overcoming the challenges posed by poor solubility and ultimately advancing promising new chemical entities toward the clinic.

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-31.
  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. International Journal of Food Science & Technology.
  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria.
  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements - USP-NF.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Kuentz, M., et al. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BenchChem. (2025).
  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • U.S. Pharmacopeial Convention. (2021). <1236> SOLUBILITY MEASUREMENTS.
  • BMG LABTECH. (2004, October).
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
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  • Wikipedia. (2024, February 25).
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  • Avdeef, A. (2025, February 26).
  • Yildiz, E., & Leszczynski, J. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • Zhang, C., et al. (2014). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Journal of the Chilean Chemical Society.
  • Gabor, F., & Fischer, K. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.
  • U.S. Pharmacopeia. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • Jain, A., & Yalkowsky, S. H. (2015).
  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Avdeef, A., et al. (2016, June 29).
  • Wikipedia. (2024, March 8). Aniline.
  • Koß, H.-J., & Fischer, K. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Chemistry LibreTexts. (2025, May 4). Common Ion Effect.
  • Bienta. Shake-Flask Solubility Assay.
  • Patel, N., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences.
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  • Zhao, Y., et al. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
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Protocols & Analytical Methods

Method

Topic: A Validated Step-by-Step Synthesis Protocol for 3,5-Diisopropyl-4-methoxy-phenylamine Hydrochloride

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, field-tested guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride, a substituted aniline derivative of interest in medicinal chemistry and materials science. The protocol outlines a robust three-step synthetic pathway commencing with the electrophilic nitration of 2,6-diisopropylanisole, followed by the reduction of the resulting nitro-intermediate, and culminating in the formation of the hydrochloride salt. Each step has been optimized for yield and purity, with detailed explanations of the underlying chemical principles and experimental choices. This guide is designed to be a self-validating system, incorporating in-process checks and characterization data to ensure the integrity of the final product.

Introduction and Synthetic Strategy

Substituted phenylamines are foundational scaffolds in the development of novel pharmaceuticals and functional materials. The title compound, 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride, possesses a unique substitution pattern that combines bulky, lipophilic isopropyl groups with an electron-donating methoxy moiety, making it a valuable intermediate for further derivatization.

The synthetic strategy employed herein is a classical and reliable three-step sequence designed for efficiency and scalability. The causality behind this approach is as follows:

  • Electrophilic Nitration: We begin with a stable and commercially available precursor, 2,6-diisopropylanisole. The methoxy group is a strong ortho, para-director in electrophilic aromatic substitution. Due to the significant steric hindrance imposed by the two isopropyl groups at the ortho positions (C2 and C6), electrophilic attack is overwhelmingly directed to the C4 (para) position. This high regioselectivity is a cornerstone of the synthesis, simplifying purification.[1]

  • Nitro Group Reduction: The nitro group is an exceptionally versatile functional group, primarily because it can be cleanly and efficiently reduced to a primary amine. We utilize tin(II) chloride dihydrate, a classic and effective chemoselective reducing agent for aromatic nitro compounds that is tolerant of other functional groups and avoids the need for high-pressure hydrogenation equipment.

  • Salt Formation: The final amine product is an oil at room temperature and susceptible to air oxidation. Conversion to its hydrochloride salt provides a stable, crystalline, and easily handled solid. This is achieved by treatment with hydrochloric acid in an appropriate solvent, facilitating purification by precipitation.[2]

The overall workflow is depicted below.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & Analysis A 2,6-Diisopropylanisole B 3,5-Diisopropyl-4-methoxy-nitrobenzene A->B Step 1: Nitration (HNO₃ / H₂SO₄) C 3,5-Diisopropyl-4-methoxy-phenylamine B->C Step 2: Reduction (SnCl₂·2H₂O) E Column Chromatography B->E Purification D Final Product: 3,5-Diisopropyl-4-methoxy-phenylamine HCl C->D Step 3: Salt Formation (HCl) F Recrystallization / Precipitation D->F Purification G Characterization (NMR, MS, IR) F->G Final Analysis

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Application

Application Note: Buchwald-Hartwig Amination of 3,5-Diisopropyl-4-methoxy-phenylamine Hydrochloride

Executive Summary The synthesis of complex diarylamines often requires the coupling of highly functionalized, sterically distinct building blocks. 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex diarylamines often requires the coupling of highly functionalized, sterically distinct building blocks. 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8) is a uniquely substituted aniline derivative widely utilized in medicinal chemistry to install lipophilic, electron-rich aryl amine moieties.

Deploying this specific building block in a palladium-catalyzed Buchwald-Hartwig amination presents two distinct chemical challenges: the stoichiometric management of the hydrochloride salt and the intrinsic hyper-nucleophilicity of the electron-rich aniline core. This application note provides a self-validating, highly optimized protocol for the monoarylation of this substrate, grounded in mechanistic causality.

Mechanistic Insights & Causality

To achieve high yields and prevent catalyst stalling, experimental choices must be dictated by the substrate's specific physicochemical properties.

Base Stoichiometry and Salt Neutralization

Unlike free amines, hydrochloride salts require a precise stoichiometric excess of base. The first equivalent of base is immediately consumed to neutralize the HCl, liberating the free 3,5-diisopropyl-4-methoxyaniline in situ. A second equivalent is required to deprotonate the palladium-coordinated amine intermediate during the catalytic cycle ([1]). We recommend 2.5 equivalents of a strong base like Sodium tert-butoxide (NaOtBu) to ensure complete deprotonation and to act as a buffer against trace ambient moisture.

Ligand Selection for Electron-Rich Anilines

The 3,5-diisopropyl and 4-methoxy groups exert strong +I (inductive) and +M (mesomeric) effects, rendering the amine highly nucleophilic. While this accelerates coordination to the Pd(II) center, it also makes the resulting secondary amine product highly prone to subsequent oxidative addition, leading to unwanted tertiary diarylamines (over-arylation).

To strictly enforce monoarylation, bulky dialkylbiarylphosphine ligands such as BrettPhos are required. BrettPhos creates a sterically restricted catalytic pocket that easily accommodates the primary amine but physically blocks the coordination of the bulkier secondary amine product, thereby accelerating reductive elimination before over-arylation can occur ([2]).

Aerobic Sensitivity

Electron-rich anilines are highly susceptible to aerobic oxidation, which can form azo compounds or polymeric byproducts that poison the Pd catalyst. Rigorous degassing of solvents and an inert atmosphere are non-negotiable for this substrate.

Reaction Pathway Visualization

BuchwaldHartwig Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination L-Pd(II)(Ar)(NH2-R) OxAdd->AmineCoord + Free Aniline (from HCl salt) Deprot Deprotonation L-Pd(II)(Ar)(NH-R) AmineCoord->Deprot + Base - Base•HX RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 - Diarylamine

Figure 1: Pd-catalyzed Buchwald-Hartwig amination cycle tailored for amine hydrochloride salts.

Experimental Protocol: A Self-Validating System

This protocol utilizes a pre-formed Pd precatalyst (BrettPhos Pd G3) to ensure rapid activation and bypass the often-problematic reduction of Pd(II) to Pd(0) ([3]).

Materials & Stoichiometry
  • Aryl Halide (Ar-X): 1.0 equiv.

  • 3,5-Diisopropyl-4-methoxy-phenylamine HCl: 1.1 equiv.

  • BrettPhos Pd G3: 2.0 mol%

  • BrettPhos Ligand: 2.4 mol% (slight excess prevents Pd black formation)

  • NaOtBu: 2.5 equiv.

  • Anhydrous Toluene: 0.2 M (sparged with N₂ for 30 mins)

Step-by-Step Methodology
  • Reagent Assembly (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3,5-diisopropyl-4-methoxy-phenylamine hydrochloride (1.1 equiv), BrettPhos Pd G3 (2.0 mol%), BrettPhos (2.4 mol%), and NaOtBu (2.5 equiv).

    • Validation Check 1: The amine HCl salt should be a free-flowing white to off-white powder. If it is dark brown, it has degraded via oxidation and must be recrystallized.

  • Solvent Addition & In Situ Neutralization: Evacuate and backfill the flask with N₂ (3 cycles). Add anhydrous, degassed toluene via syringe to achieve a 0.2 M concentration.

    • Validation Check 2: Upon solvent addition and stirring, the suspension will transition to a clear or slightly yellow solution as the NaOtBu neutralizes the HCl salt, generating the free base. A rapid shift to dark purple or black indicates oxygen ingress; if this occurs, abort and restart.

  • Catalysis & Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously for 4–12 hours.

    • Validation Check 3: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the highly UV-active aryl halide is consumed, replaced by a lower-Rf product spot that stains positively with ninhydrin or KMnO₄.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and Pd residue. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and yield, highlighting the necessity of proper base stoichiometry and ligand selection.

EntryLigandBase (Equiv.)SolventTemp (°C)Yield (%)Observation / Causality
1BINAPNaOtBu (1.2)Toluene90< 5%Failure: Insufficient base to neutralize HCl salt; catalyst stalls at the amine coordination step.
2BINAPNaOtBu (2.5)Toluene9045%Suboptimal: Significant over-arylation (tertiary amine formation) due to lack of steric control in the catalytic pocket.
3BrettPhos NaOtBu (2.5) Toluene 90 > 95% Optimal: Complete salt neutralization and strict monoarylation enforced by the bulky ligand.
4BrettPhosCs₂CO₃ (3.0)1,4-Dioxane11088%Alternative: Viable for base-sensitive aryl halides (e.g., esters), but requires higher temperatures and longer times.

Troubleshooting & Quality Control

  • Issue: Reaction stalls at ~10% conversion.

    • Cause: Incomplete deprotonation. The NaOtBu may have absorbed atmospheric moisture, reducing its effective equivalents below the critical threshold needed to neutralize the HCl salt and drive the catalytic cycle.

    • Solution: Use a freshly opened bottle of base stored in a glovebox.

  • Issue: Formation of a complex mixture with multiple UV-active spots.

    • Cause: Aerobic oxidation of the electron-rich aniline.

    • Solution: Ensure rigorous freeze-pump-thaw degassing of the solvent and verify the integrity of the Schlenk line vacuum.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • National Institutes of Health. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. URL:[Link]

Sources

Method

Application Note: Preparation and Validation of Analytical Standard Solutions for 3,5-Diisopropyl-4-methoxy-phenylamine Hydrochloride

Executive Summary 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (also known as 4-methoxy-3,5-diisopropylaniline hydrochloride) is a sterically hindered aniline derivative utilized as a chemical building block and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (also known as 4-methoxy-3,5-diisopropylaniline hydrochloride) is a sterically hindered aniline derivative utilized as a chemical building block and analytical reference standard in pharmaceutical development[1]. Accurate quantification of this compound in biological matrices or synthetic reaction mixtures requires highly precise standard solutions. This application note provides a robust, self-validating protocol for preparing primary, intermediate, and working standard solutions optimized for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Physicochemical Profiling

Understanding the physicochemical properties of the analyte is the first step in method development. The hydrochloride salt form is preferred over the free base due to its enhanced stability against atmospheric oxidation and improved solubility in polar solvents.

ParameterValue / Description
Chemical Name 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride
CAS Registry Number 473702-82-8
Molecular Formula (Salt) C13H22ClNO
Molecular Weight (Salt) 243.77 g/mol
Molecular Weight (Free Base) 207.31 g/mol
Salt-to-Base Conversion Factor 0.8504
Optimal Solvents Methanol (MeOH), Acetonitrile (ACN), Water (with 0.1% Formic Acid)

Data sourced from molecular property databases,[1].

Scientific Rationale & Causality in Experimental Design

  • Salt Correction Factor: Analytical assays typically report the concentration of the active free base. Because the standard is supplied as a hydrochloride salt, a gravimetric correction factor must be applied. To achieve a 1.0 mg/mL concentration of the free base, one must weigh 1.176 mg of the salt for every 1.0 mL of solvent.

  • Solvent Selection: Aniline derivatives can adhere to active silanol groups on standard laboratory glassware. Using a protic solvent like Methanol (MeOH) combined with 0.1% Formic Acid ensures the amine group remains protonated ( NH3+​ ), preventing non-specific binding and ensuring sharp chromatographic peak shapes.

  • Photostability: Substituted anilines are susceptible to photo-oxidation, which manifests as a color change (browning) in solution. All primary and intermediate stocks must be prepared and stored in low-actinic (amber) glass vials.

Standard Preparation Workflow

Workflow A 3,5-Diisopropyl-4-methoxy-phenylamine HCl (Equilibrate to Room Temp) B Weighing Phase Weigh 11.76 mg of Salt (Equivalent to 10.0 mg Free Base) A->B Transfer to microbalance C Primary Stock Solution Dissolve in 10.0 mL LC-MS Grade MeOH (1.0 mg/mL Free Base) B->C Volumetric dissolution D Intermediate Stock Dilute 1:100 in 50:50 MeOH:Water (10.0 µg/mL) C->D Vortex & Sonicate E Working Calibration Standards Serial Dilution (10 - 1000 ng/mL) D->E Matrix matching F LC-MS/MS Analysis & FDA BMV Compliance Check E->F Inject into LC-MS/MS

Figure 1: Hierarchical dilution workflow for analytical standard preparation.

Step-by-Step Experimental Protocol

Phase 1: Equipment & Reagent Preparation
  • Ensure the analytical microbalance is calibrated and meets USP <41> minimum weight requirements.

  • Remove the 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride reference standard from cold storage (-20°C) and place it in a desiccator to equilibrate to room temperature for at least 60 minutes. Causality: Opening cold vials introduces condensation, which artificially inflates the mass and causes concentration errors.

  • Prepare the diluent: LC-MS grade Methanol containing 0.1% Formic Acid (v/v).

Phase 2: Preparation of Primary Stock Solution (1.0 mg/mL Free Base Equivalent)
  • Tare a clean, anti-static weighing boat on the microbalance.

  • Carefully weigh exactly 11.76 mg of the 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride salt.

  • Quantitatively transfer the powder into a 10.0 mL Class A amber volumetric flask.

  • Add approximately 7 mL of the prepared diluent (MeOH + 0.1% FA).

  • Sonicate the flask in a water bath at room temperature for 5 minutes until dissolution is visually complete.

  • Allow the solution to return to room temperature (sonication generates heat, which expands the solvent), then make up to the 10.0 mL mark with diluent.

  • Cap and invert 10 times to ensure homogeneity. Label as Primary Stock - 1.0 mg/mL - [Date].

Phase 3: Preparation of Intermediate Stock Solution (10.0 µg/mL)
  • Using a calibrated positive-displacement pipette, transfer 100 µL of the Primary Stock Solution into a 10.0 mL amber volumetric flask.

  • Dilute to volume with a 50:50 (v/v) mixture of MeOH and LC-MS grade Water.

  • Vortex for 30 seconds. Label as Intermediate Stock - 10.0 µg/mL.

Phase 4: Preparation of Working Calibration Standards

To comply with FDA Bioanalytical Method Validation guidelines[2], a calibration curve must contain a minimum of six non-zero points. Prepare the working solutions in 1.5 mL amber HPLC vials using the following serial dilution scheme:

Standard LevelTarget Conc. (ng/mL)Volume of Source SolutionSource ConcentrationVolume of Diluent (µL)Total Volume (µL)
Cal 7 1000100 µL of Intermediate10.0 µg/mL9001000
Cal 6 500500 µL of Cal 71000 ng/mL5001000
Cal 5 250500 µL of Cal 6500 ng/mL5001000
Cal 4 100400 µL of Cal 5250 ng/mL6001000
Cal 3 50500 µL of Cal 4100 ng/mL5001000
Cal 2 25500 µL of Cal 350 ng/mL5001000
Cal 1 (LLOQ) 10400 µL of Cal 225 ng/mL6001000
Zero Sample 00 µLN/A10001000

Note: The diluent for working standards should match the initial mobile phase conditions of your LC-MS/MS method (e.g., 5% MeOH in Water with 0.1% FA) to prevent solvent-induced peak broadening.

Quality Control & Method Validation (E-E-A-T)

To ensure the trustworthiness of the prepared standards, the system must be self-validating:

  • System Suitability Testing (SST): Before running the calibration curve, inject the Zero Sample (blank matrix + internal standard) followed by the Cal 4 (100 ng/mL) standard. The blank must show no interfering peaks at the retention time of 3,5-Diisopropyl-4-methoxy-phenylamine.

  • Linearity and Accuracy: According to the FDA's "Bioanalytical Method Validation Guidance for Industry"[2], the calibration curve must have a correlation coefficient ( R2 ) of ≥0.99 . The back-calculated concentration of each standard must be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ, Cal 1), which is permitted to be within ±20% [2].

  • Stability Monitoring: Aliquot the Primary Stock into multiple single-use amber vials and store at -20°C. To validate long-term stability, compare the peak area of a freshly prepared standard against a stored standard after 30 days. A deviation of >5% indicates unacceptable degradation.

References

  • Title: 3883-87-2 | 3,5-Diisopropyl-4-methoxy-phenylamine | A2B Chem Source: Chemikart URL
  • Title: C13H22ClNO - Molecular Formula - MOLBASE Source: Molbase URL
  • Title: A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards Source: BenchChem URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride during long-term storage

Welcome to the Technical Support and Troubleshooting Center for 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8). Because this compound features an electron-rich aromatic ring—driven by the electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8). Because this compound features an electron-rich aromatic ring—driven by the electron-donating methoxy and isopropyl substituents—it is highly susceptible to oxidative degradation.

This guide is designed for researchers and drug development professionals to understand the causality of this degradation, troubleshoot assay inconsistencies, and implement field-proven protocols to ensure long-term stability.

Mechanistic Workflow of Degradation & Prevention

To effectively store this compound, you must first understand its degradation pathway. The thermodynamic stability of the compound relies entirely on maintaining its protonated hydrochloride (HCl) salt form. If the salt dissociates, the resulting free base amine rapidly undergoes autoxidation.

OxidationPathway Salt Phenylamine HCl Salt (Stable Form) Moisture Moisture / High pH Salt->Moisture Exposure FreeBase Free Base Amine (Highly Reactive) Moisture->FreeBase Deprotonation OxidativeStress O2 / Light / Temp FreeBase->OxidativeStress Exposure Degradants Quinone Imines & N-Oxides (Discoloration) OxidativeStress->Degradants Oxidation Mitigation1 Desiccation / pH < 4 (Prevents Deprotonation) Mitigation1->Moisture Blocks Mitigation2 Inert Gas (Ar/N2) / -20°C (Halts Autoxidation) Mitigation2->OxidativeStress Blocks

Logical workflow of phenylamine oxidation mechanisms and targeted preventative interventions.

Troubleshooting FAQs

Q1: My powdered stock of 3,5-Diisopropyl-4-methoxy-phenylamine HCl has changed from white to a faint pink/brown. Is it still usable? Causality & Solution: The color change is a direct visual indicator of oxidation. The electron-donating methoxy and isopropyl groups push electron density into the aromatic ring, significantly lowering the oxidation potential of the amine. When ambient moisture causes the protective HCl salt to locally dissociate, the exposed free base reacts with atmospheric oxygen. This autoxidation generates highly conjugated quinone imines and N-oxides, which absorb visible light and appear pink or brown. If high purity (>99%) is required for your assay, discard the discolored stock. To prevent this, store the solid under an argon atmosphere at -20°C in tightly sealed amber vials ()[1].

Q2: I prepared a stock solution in water/methanol, but I am seeing multiple impurity peaks on HPLC after just 48 hours. What went wrong? Causality & Solution: The stability of amine hydrochlorides in solution is strictly governed by pH. In neutral or slightly basic solvents (pH > 5), the equilibrium shifts, deprotonating the salt and yielding the free base. The unprotonated nitrogen's lone pair is highly susceptible to nucleophilic and electrophilic oxidation. Studies demonstrate that amine oxidation is significantly accelerated at higher pH values, whereas maintaining a pH < 4 effectively halts this degradation pathway ()[2]. Ensure your solvents are degassed and slightly acidified (e.g., 0.1% Formic Acid) if your downstream application permits.

Q3: Does light exposure actually impact the stability of the hydrochloride salt? Causality & Solution: Yes. Photochemical energy can excite the electron-rich phenylamine ring, facilitating the ejection of an electron to form a radical cation. This intermediate reacts rapidly with dissolved oxygen, initiating a radical chain reaction that polymerizes the compound into complex, insoluble nanostructures ()[3]. Always handle the compound under low-light conditions and use opaque or amber containers for storage.

Quantitative Storage Guidelines

The following table summarizes the expected stability of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride under various environmental conditions. Use this data to audit your current storage practices.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifeEstimated Degradation Rate
Optimal (Solid) -20°CArgon/N2Dark (Amber)> 24 Months< 0.1% / year
Sub-optimal (Solid) 4°CAmbient AirDark3 - 6 Months~ 2-5% / month
Room Temp (Solid) 20-25°CAmbient AirAmbient Light< 1 Month> 10% / month
Solution (pH 7.0) 4°CAmbient AirDark< 24 HoursRapid (N-oxide formation)
Solution (pH 3.0) -20°CDegassedDark1 - 3 Months< 1% / month

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation checks, as they confirm the causality of your experimental setup.

Protocol 1: Preparation of Ultra-Stable Aliquots under Inert Atmosphere

Objective: To create single-use aliquots that prevent freeze-thaw oxidation and moisture ingress.

  • Solvent Degassing: Sparge your chosen solvent (e.g., LC-MS grade Methanol or acidified water with 0.1% HCl) with high-purity Argon for 30 minutes to displace dissolved oxygen.

  • Environmental Control: Transfer the bulk powder vial, the degassed solvent, and pre-dried amber glass vials into a nitrogen-purged glove box.

  • Dissolution: Dissolve the compound to your desired stock concentration (e.g., 10 mM).

    • Validation Check: Inspect the solution against a white background. The solution must be perfectly colorless. Any yellow or pink tint indicates pre-existing oxidation in the bulk powder; do not proceed with compromised stock.

  • Aliquotting: Dispense 50-100 µL volumes into the amber vials.

  • Argon Overlay & Sealing: Gently blow a stream of Argon over the headspace of each vial for 5 seconds to displace any residual air before immediately capping with PTFE-lined septa.

  • Storage: Transfer aliquots to a -20°C or -80°C freezer. Thaw only once immediately before use; discard any remaining volume to prevent atmospheric moisture condensation.

Protocol 2: Forced Degradation Assay to Validate Storage Integrity

Objective: To establish specific degradation retention times (RTs) for your HPLC method, allowing you to accurately monitor storage health over time.

  • Baseline Sample: Inject a freshly prepared, argon-purged 1 mg/mL sample into the HPLC to establish the primary peak retention time.

  • Oxidative Stress Induction: To a 1 mL aliquot of the baseline sample, add 50 µL of 0.3% Hydrogen Peroxide (H₂O₂). Adjust the pH to 8.0 using 0.1 M NaOH to force the deprotonation of the amine.

  • Incubation: Incubate the stressed sample at 40°C for 4 hours.

  • Neutralization: Quench the reaction by adding 0.1 M HCl to bring the pH back to < 4, stabilizing the remaining intact compound.

  • Analysis: Inject the stressed sample into the HPLC.

    • Validation Check: You must observe a quantitative decrease in the primary peak area and the emergence of new, more polar peaks (N-oxides) or less polar peaks (quinone imines). Record these specific RTs as your custom degradation markers for future purity audits.

References

  • pH control of nucleophilic/electrophilic oxidation Source: PubMed (NIH) URL:[Link]

  • Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation Source: Macromolecules (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 3,5-Diisopropyl-4-methoxy-phenylamine HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly sterically hindered aromatics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly sterically hindered aromatics. The synthesis of 3,5-diisopropyl-4-methoxy-phenylamine hydrochloride (also known as 4-methoxy-3,5-diisopropylaniline HCl) from 2,6-diisopropylphenol (propofol) is notoriously prone to low yields.

This guide bypasses generic advice to focus on the causality behind experimental failures. By understanding the mechanistic bottlenecks—specifically steric hindrance and oxidative susceptibility—you can implement the self-validating protocols provided below to drive your yields to completion.

Synthesis Workflow & Critical Bottlenecks

SynthesisWorkflow SM 2,6-Diisopropylphenol (Propofol) Step1 Nitration Bottleneck: Over-oxidation SM->Step1 Int1 2,6-Diisopropyl-4-nitrophenol Step1->Int1 HNO3, AcOH, 0°C Step2 Methylation Bottleneck: Steric Hindrance Int1->Step2 Int2 4-Nitro-3,5-diisopropylanisole Step2->Int2 MeI, K2CO3, Acetone Step3 Reduction Bottleneck: Catalyst Poisoning Int2->Step3 Int3 3,5-Diisopropyl-4-methoxyaniline Step3->Int3 SnCl2, EtOH Step4 Salt Formation Bottleneck: Product Loss (Aqueous) Int3->Step4 Final 3,5-Diisopropyl-4-methoxy- phenylamine Hydrochloride Step4->Final Anhydrous HCl

Figure 1: Workflow highlighting critical bottlenecks in the reaction cascade.

Part 1: Core Troubleshooting & FAQs

Q: Why is my yield so low during the nitration of 2,6-diisopropylphenol? A: The electron-rich nature of 2,6-diisopropylphenol makes it highly susceptible to single-electron transfer (SET) oxidation. When using standard nitric acid/sulfuric acid mixtures at room temperature, a significant portion of the starting material undergoes oxidative cleavage to form 2,6-diisopropyl-1,4-benzoquinone rather than the desired electrophilic aromatic substitution[1]. Solution: You must suppress the oxidative pathway by strictly controlling the temperature (0–5 °C) and using dilute HNO₃ in glacial acetic acid.

Q: The methylation of 2,6-diisopropyl-4-nitrophenol stalls at 30% conversion. How can I drive it to completion? A: The hydroxyl group is flanked by two bulky isopropyl groups, creating severe steric hindrance that physically blocks the S_N2 trajectory required for the phenolate to attack the methylating agent. Standard conditions (MeI, K₂CO₃, DCM, room temp) will fail. Solution: You must increase the reaction temperature and use a polar aprotic solvent to leave the phenolate "naked" and highly nucleophilic. Refluxing with an excess of Methyl Iodide (MeI) and K₂CO₃ in anhydrous acetone for 18–24 hours easily overcomes this steric barrier, yielding >90% conversion[2].

Q: My reduction step using Pd/C and H₂ is extremely slow or yields a complex mixture. Why? A: While catalytic hydrogenation is the gold standard for nitroarenes, the bulky ortho-isopropyl groups can impede flat adsorption of the aromatic ring onto the palladium surface. Furthermore, trace impurities from previous steps can poison the catalyst. Solution: Switch to a robust chemical reduction method. Tin(II) chloride (SnCl₂·2H₂O) in ethanol provides rapid, near-quantitative reduction of sterically hindered nitroarenes without requiring high-pressure hydrogen setups[2].

Q: I lose a massive amount of product during the final hydrochloride salt formation. What is happening? A: 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is highly soluble in water and somewhat hygroscopic. If you are using aqueous HCl to form the salt, the product will remain dissolved in the aqueous phase during extraction. Solution: Use strictly anhydrous conditions. Dissolve the free base in a non-polar solvent (like MTBE) and precipitate the salt using anhydrous HCl in 1,4-dioxane.

Part 2: Quantitative Data Summary

The table below summarizes the expected yield improvements when transitioning from standard (generic) conditions to the sterically-optimized conditions detailed in this guide.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized Yield
1. Nitration HNO₃ / H₂SO₄ (RT)20–30% (High Quinone)Dilute HNO₃ / AcOH (0 °C)75–85%
2. Methylation MeI, K₂CO₃, DCM (RT)< 30% (Stalled)MeI, K₂CO₃, Acetone (Reflux, 24h)90–94%
3. Reduction Pd/C, H₂ (1 atm), MeOH40–50% (Slow)SnCl₂·2H₂O, EtOH (70 °C, 2h)> 95%
4. Salt Formation Aqueous 3M HCl< 40% (Lost in aq)Anhydrous HCl in Dioxane / MTBE98%

Part 3: Step-by-Step Optimized Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol below includes a Self-Validation Checkpoint . Do not proceed to the next step unless this checkpoint is met.

Protocol 1: Controlled Nitration of 2,6-Diisopropylphenol
  • Dissolve 2,6-diisopropylphenol (1.0 eq) in glacial acetic acid (0.5 M) and cool to 0 °C using an ice-salt bath.

  • Slowly add a solution of 70% HNO₃ (1.1 eq) diluted in glacial acetic acid dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir at 0 °C for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexane/EtOAc 9:1). The starting material should be consumed. A bright yellow spot (product) should dominate. If a dark brown/red spot (quinone) is heavily present, your temperature was too high.

  • Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash thoroughly with cold water, and dry in vacuo to yield 2,6-diisopropyl-4-nitrophenol.

Protocol 2: High-Yield Methylation
  • Dissolve 2,6-diisopropyl-4-nitrophenol (1.0 eq) in anhydrous acetone (0.2 M).

  • Add anhydrous K₂CO₃ (3.0 eq) and Methyl Iodide (MeI) (2.5 eq).

  • Reflux the mixture (55–60 °C) under an inert atmosphere for 18–24 hours.

  • Self-Validation Checkpoint: The initial reaction mixture will be deep orange/red due to the phenolate anion. Complete conversion is visually confirmed when the solution transitions to a pale yellow suspension.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

  • Partition between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield 4-nitro-3,5-diisopropylanisole.

Protocol 3: Chemical Reduction & Anhydrous Salt Formation
  • Dissolve 4-nitro-3,5-diisopropylanisole (1.0 eq) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in one portion. Heat to 70 °C for 2 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The nitro peak must completely disappear, replaced by a single peak at m/z 208.1 [M+H]⁺.

  • Cool to room temperature and carefully quench with saturated aqueous NaHCO₃ until the pH reaches 8 (a thick white precipitate of tin salts will form).

  • Extract thoroughly with EtOAc, filter through a Celite pad to remove tin emulsions, dry, and concentrate to yield the free base (3,5-diisopropyl-4-methoxyaniline).

  • Dissolve the free base in Methyl tert-butyl ether (MTBE) and cool to 0 °C.

  • Dropwise add 4.0 M HCl in 1,4-dioxane (1.2 eq).

  • Self-Validation Checkpoint: Immediate precipitation of a white crystalline solid confirms successful anhydrous salt formation.

  • Filter, wash with cold MTBE, and dry under high vacuum to obtain the final product.

References[2] Title: Organocatalysis with a Fluorous Tag: Asymmetric Reduction of Imines with Trichlorosilane Catalyzed by Amino Acid-Derived Formamides

Source: The Journal of Organic Chemistry URL:[Link][1] Title: Transformations of 2,6-diisopropylphenol by NO-derived nitrogen oxides, particularly peroxynitrite Source: Nitric Oxide URL:[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride

Welcome to the Technical Support Center for the crystallization and isolation of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS 473702-82-8). As a Senior Application Scientist, I have designed this guide to add...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and isolation of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS 473702-82-8).

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical hurdles presented by this specific intermediate. The molecule features significant steric hindrance from the bulky 3,5-diisopropyl groups and a highly lipophilic core. Consequently, its hydrochloride salt exhibits atypical solubility profiles and a severe tendency toward Liquid-Liquid Phase Separation (LLPS, colloquially known as "oiling out") during crystallization.

This center provides causality-driven troubleshooting, self-validating protocols, and quantitative solvent strategies to ensure high-purity, polymorph-stable recovery.

I. Crystallization Workflow & Phase Separation Control

When cooling lipophilic amine hydrochlorides, the system often crosses the spinodal decomposition curve before the solubility curve. This forces the solute to separate into a solute-rich oil phase rather than nucleating into crystals[1]. The workflow below illustrates the optimal pathway to bypass LLPS through controlled supersaturation and seeding.

CrystallizationWorkflow FB Free Base Dissolution (Isopropanol, 45°C) HCl HCl Addition (1.05 eq, Controlled Temp) FB->HCl Super Supersaturation (Anti-Solvent Addition) HCl->Super LLPS Oiling Out (LLPS) Rapid Cooling / No Seeds Super->LLPS High Driving Force Nuc Heterogeneous Nucleation Seeding at Low Supersat. Super->Nuc Controlled Cooling Reheat Re-heat & Adjust Solvent Ratio LLPS->Reheat Troubleshooting Iso Crystal Isolation (Filtration & Washing) Nuc->Iso Crystal Growth Reheat->Super

Workflow for avoiding LLPS during the crystallization of lipophilic amine hydrochlorides.

II. Core Experimental Protocol: Anti-Solvent Crystallization with Seeding

Mechanistic Rationale: Steric hindrance from the 3,5-diisopropyl groups reduces the basicity of the amine, requiring a slight excess of HCl and elevated temperature to ensure complete protonation. Because the resulting salt remains highly lipophilic, direct cooling in polar solvents fails. We utilize a binary solvent/anti-solvent system to artificially steepen the solubility curve, while seeding bypasses the high activation energy required for primary nucleation.

Step-by-Step Methodology (Self-Validating System):

  • Dissolution: Dissolve the 3,5-Diisopropyl-4-methoxy-phenylamine free base in Isopropanol (10 mL/g) at 45°C under moderate agitation (250 RPM).

    • Validation Checkpoint: The solution must be completely transparent. If a faint haze persists, filter through a 0.22 µm PTFE membrane to remove insoluble impurities that could act as rogue nucleation sites.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl in Isopropanol dropwise over 15 minutes. Maintain the reactor at 45°C.

    • Validation Checkpoint: Extract a 10 µL aliquot and spot it on a wet pH indicator strip. A reading of pH 2–3 confirms complete protonation of the sterically hindered amine.

  • Anti-Solvent Addition & Metastable Zone Targeting: Add Heptane (anti-solvent) dropwise at 45°C until the solution exhibits a faint bluish opalescence (Tyndall effect). Immediately raise the temperature by 2°C until the solution is perfectly clear again.

    • Causality: The Tyndall effect confirms you have reached the exact edge of the metastable zone. Raising the temperature slightly ensures you are in the working zone for seeding without triggering spontaneous LLPS.

  • Seeding: Introduce 1–2% (w/w) of pure 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride seed crystals. Hold the temperature steady for 30 minutes to allow the seed surfaces to heal and initiate secondary nucleation.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

    • Validation Checkpoint: Inspect the reactor walls. The absence of a sticky, resinous film confirms that crystallization is proceeding via solid-state growth rather than liquid-liquid demixing.

  • Isolation: Filter the resulting slurry under vacuum. Wash the cake with 2 bed-volumes of cold Heptane (5°C) and dry under vacuum at 40°C to constant weight.

III. Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Scientist's Answer: Oiling out occurs when the supersaturation level forces the system into a liquid-liquid miscibility gap before crystal nucleation can occur. Because your compound is highly lipophilic, the solute-rich oil phase has a similar chemical potential to the lean phase, which stalls crystallization[1]. Resolution: Do not attempt to crash-cool the oil. Re-heat the mixture until it forms a single clear phase. Adjust your solvent ratio by adding 10-15% more of the "good" solvent (Isopropanol) to shift the phase boundary. Cool slowly and strictly adhere to the seeding protocol (Step 4) above the LLPS boundary.

Q2: I am getting a low yield (<50%) of the hydrochloride salt, even when cooling to 0°C. Why? Scientist's Answer: The lipophilic nature of the 3,5-diisopropyl-4-methoxy-phenyl moiety means the hydrochloride salt retains unusually high solubility in polar alcohols compared to standard amine salts. Resolution: You must transition to a stronger anti-solvent system. Refer to the Quantitative Data table below. Switching from an Ethanol/Ethyl Acetate system to a Cyclopentyl methyl ether (CPME)/Heptane system will drastically steepen the solubility curve at lower temperatures, pushing yields above 90%.

Q3: How do I ensure I am consistently isolating the same polymorph? Scientist's Answer: Polymorphism is a critical quality attribute for pharmaceutical salts[2]. Variations in cooling rate or solvent polarity can yield kinetically favored metastable polymorphs instead of the thermodynamically stable form. Resolution: Conduct a comprehensive polymorph screen using varied solvent activities[3]. Once the thermodynamically stable form is identified, strictly control the supersaturation generation rate (never exceed 0.1°C/min cooling) and always use polymorph-pure seeds.

Q4: The isolated crystals are sticky and difficult to filter. What is going wrong? Scientist's Answer: Sticky crystals are usually a symptom of microscopic LLPS occurring simultaneously with crystallization, resulting in oil droplets coating the crystal surfaces. Resolution: Increase the agitation rate during the cooling ramp to enhance mass transfer and reduce the localized supersaturation gradients that trigger oiling out. Additionally, ensure your final wash uses strictly non-polar anti-solvent (e.g., cold Heptane) to strip away any residual un-crystallized lipophilic free base.

IV. Quantitative Data: Solvent System Selection Matrix

To optimize your yield and avoid LLPS, select a solvent/anti-solvent system that balances polarity and lipophilicity. The table below summarizes the empirical outcomes for crystallizing highly lipophilic amine hydrochlorides.

Solvent System (Solvent / Anti-Solvent)Optimal Volumetric RatioLLPS (Oiling Out) RiskExpected Yield (%)Polymorph Control & Stability
Methanol / Water 1 : 2Critical < 45%Poor (Hydrate formation likely)
Ethanol / Ethyl Acetate 1 : 5Moderate65 - 75%Moderate (Kinetically driven)
Isopropanol / Heptane 1 : 4Low (with seeding)80 - 88%High (Favors stable anhydrous form)
CPME / Heptane 1 : 3Very Low > 92% Excellent

Note: CPME (Cyclopentyl methyl ether) is highly recommended as the primary solvent for this specific molecule due to its low peroxide formation, favorable toxicity profile, and excellent compatibility with highly sterically hindered lipophilic salts.

V. References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI - Crystal Growth & Design URL:[Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues Source: ACS Publications - Crystal Growth & Design URL:[Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? Source: ACS Publications - Crystal Growth & Design URL:[Link]

Sources

Optimization

Reducing byproducts and impurities in 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride reactions

Introduction This technical support guide provides researchers, chemists, and process development professionals with in-depth troubleshooting strategies for minimizing byproducts and impurities during the synthesis of 3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides researchers, chemists, and process development professionals with in-depth troubleshooting strategies for minimizing byproducts and impurities during the synthesis of 3,5-Diisopropyl-4-methoxyphenylamine hydrochloride. The synthesis of this highly substituted aniline derivative is sensitive to reaction conditions, where minor deviations can lead to the formation of isomeric and process-related impurities. This document offers a structured, question-and-answer approach to address common challenges, grounded in established principles of organic chemistry.

Our guidance is built on three pillars: practical expertise from seasoned chemists, a commitment to scientifically valid and reproducible protocols, and authoritative grounding in peer-reviewed literature.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Isomeric Byproducts

Answer: This is a common issue rooted in the kinetics and thermodynamics of the Friedel-Crafts alkylation reaction. The directing effects of the methoxy (-OCH₃) and amino (-NH₂) groups on the aniline ring are the primary drivers.

  • Mechanistic Cause: The methoxy group is a strong ortho-, para-director, while the amino group (or its protonated form in the acidic medium) is also an ortho-, para-director, albeit a deactivating one when protonated. The desired 3,5-diisopropylation (meta to the amino group) is not the kinetically favored product. The formation of ortho- and other isomers occurs because these positions are electronically activated. The reaction often requires carefully controlled conditions to favor the thermodynamically more stable, sterically hindered 3,5-isomer.

  • Troubleshooting & Mitigation Strategies:

    • Protect the Amine: The amino group is highly reactive under acidic Friedel-Crafts conditions and can lead to side reactions or complexation with the Lewis acid catalyst. Protecting it, for example as an acetanilide, can moderate its directing effects and improve substrate stability.

    • Choice of Lewis Acid: The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) is critical. A highly active catalyst like AlCl₃ can lead to lower selectivity and more isomerization. Experimenting with milder Lewis acids can sometimes yield a cleaner product profile.

    • Temperature and Reaction Time: High temperatures can favor thermodynamic equilibrium, potentially leading to product isomerization. It is crucial to maintain a consistent and optimized temperature profile. Start with lower temperatures (e.g., 0-10 °C) and slowly warm up as needed, while monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

    • Solvent Selection: The choice of solvent can influence catalyst activity and product selectivity. Non-polar solvents like dichloromethane or dichloroethane are common, but exploring others may be beneficial.

Experimental Protocol: Optimized Diisopropylation via a Protected Amine

  • Protection: Acetylate 4-methoxyaniline with acetic anhydride in a suitable solvent to form N-(4-methoxyphenyl)acetamide.

  • Alkylation:

    • Dissolve the protected aniline in dichloromethane and cool to 0 °C.

    • Slowly add 2.5 equivalents of a mild Lewis acid (e.g., ZnCl₂).

    • Add 2.2 equivalents of isopropyl bromide dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by HPLC.

  • Deprotection: Upon completion, quench the reaction carefully with water. Hydrolyze the acetamide group using aqueous HCl to yield the desired amine.

  • Workup & Isolation: Extract the product into an organic solvent, wash, dry, and concentrate. The crude product can then be taken to the salt formation step.

Question 2: My final product contains a significant impurity identified as 3,5-Diisopropyl-4-hydroxyphenylamine. What causes this O-demethylation and how can I prevent it?

Answer: The loss of the methyl group from the methoxy ether (O-demethylation) is a known side reaction, particularly when using strong Lewis acids like aluminum chloride (AlCl₃) or hydrogen bromide (HBr).

  • Mechanistic Cause: Lewis acids, especially AlCl₃, can coordinate strongly with the oxygen atom of the methoxy group. This coordination weakens the O-CH₃ bond, making it susceptible to nucleophilic attack by other species in the reaction mixture (e.g., halide ions), leading to the formation of the corresponding phenol. This is particularly prevalent at elevated temperatures.

  • Troubleshooting & Mitigation Strategies:

    • Avoid Strong Lewis Acids: If possible, switch from AlCl₃ to milder catalysts like FeCl₃ or ZnCl₂ which have a lower propensity for ether cleavage.

    • Control Stoichiometry: Use the minimum effective amount of the Lewis acid. An excess of the catalyst significantly increases the risk of demethylation.

    • Temperature Management: Keep the reaction temperature as low as possible. Demethylation is often a temperature-dependent side reaction.

    • Alternative Synthetic Routes: Consider introducing the methoxy group later in the synthesis. For example, starting with 3,5-diisopropylphenol, which can then be methylated using a milder agent like dimethyl sulfate.

Workflow: Mitigating O-Demethylation

Caption: Troubleshooting workflow for O-demethylation impurity.

Section 2: Process-Related Impurities

Answer: This issue typically points to incomplete reaction, residual solvent, or excess acid, which interfere with crystallization and product purity.

  • Mechanistic Cause:

    • Incomplete Salt Formation: If less than one full equivalent of HCl is used, a portion of the amine will remain as the free base. The free base is an oil at room temperature and will prevent the hydrochloride salt from crystallizing properly, resulting in a sticky or gummy solid.

    • Excess HCl and Solvent: Using a large excess of HCl (especially aqueous HCl) or failing to properly remove the crystallization solvent (e.g., isopropanol, ethyl acetate) can lead to a product that is difficult to dry and handle. Residual solvent becomes trapped within the crystal lattice.

    • Dimerization/Oxidation: The free amine is susceptible to air oxidation, which can produce colored impurities over time, especially if left exposed before salt formation.

  • Troubleshooting & Mitigation Strategies:

    • Optimize HCl Stoichiometry: Carefully titrate the free base with a standardized solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane). Use approximately 1.0 to 1.05 equivalents of HCl. Monitor the pH to ensure complete conversion.

    • Choice of Solvent for Salt Formation: The solvent is critical for obtaining a crystalline solid. Isopropanol (IPA), ethanol, or ethyl acetate are commonly used. The ideal solvent should dissolve the free base but have low solubility for the resulting hydrochloride salt, promoting precipitation.

    • Drying Procedure: After filtration, wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities and solvent. Dry the product thoroughly under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all volatiles.

Table 1: Effect of Solvent on Hydrochloride Salt Crystallization

Solvent SystemHCl SourceTypical YieldProduct FormCommon Issues
Isopropanol (IPA)HCl gas / IPA-HClHighCrystalline SolidCan be hygroscopic if not dried properly.
Ethyl AcetateHCl gas / Ether-HClModerate-HighFine PowderLower solubility of free base may require larger volumes.
Diethyl EtherHCl gas / Ether-HClHighFine PowderVery low solubility; good for precipitating final product.
Water / AcetoneAqueous HClVariableOften Oily/GummyWater interferes with crystallization; not recommended.
Section 3: Starting Material Impurities

Answer: The presence of the mono-alkylated species is a classic byproduct of incomplete reaction during the Friedel-Crafts alkylation step.

  • Mechanistic Cause: The diisopropylation is a sequential reaction. The first isopropylation occurs, followed by the second. If the reaction is stopped prematurely, or if there is an insufficient amount of the alkylating agent or catalyst, a significant amount of the mono-isopropyl intermediate will remain.

  • Troubleshooting & Mitigation Strategies:

    • Stoichiometry of Alkylating Agent: Ensure at least 2.0 equivalents of the isopropylating agent (e.g., isopropyl bromide) are used. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction progress closely using a suitable analytical technique (HPLC, GC, or TLC). Continue the reaction until the mono-alkylated intermediate is consumed to an acceptable level (e.g., <1%). A modest increase in temperature or reaction time may be necessary.

    • Catalyst Loading: Insufficient catalyst can lead to a sluggish and incomplete reaction. Ensure the catalyst is active and used in the appropriate stoichiometric or catalytic amount.

Diagram: Sequential Alkylation Pathway

AlkylationPathway cluster_conditions Reaction Control A 4-Methoxyaniline (Starting Material) B Mono-isopropyl Intermediate (Impurity) A->B + Isopropyl Group (k1) C 3,5-Diisopropyl Product (Desired) B->C + Isopropyl Group (k2) Time Increase Time Temp Increase Temp Equiv Increase Equivalents Time->B Temp->B Equiv->B

Caption: Pathway showing impurity formation from incomplete alkylation.

References

  • Title: Cleavage of Ethers by Lewis Acids Source: Comprehensive Organic Synthesis, Volume 3, Pages 201-241 URL:https://www.sciencedirect.com/science/article/pii/B9780080523491000774
Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling with 3,5-Diisopropyl-4-methoxy-phenylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the Buchwald-Hartwig amination of highly substituted anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the Buchwald-Hartwig amination of highly substituted anilines.

Working with 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride presents a unique set of mechanistic challenges. Below, you will find field-proven troubleshooting guides, verified protocols, and the causality behind every experimental choice to ensure your catalytic cycles achieve high turnover numbers (TON).

Part 1: Troubleshooting Guides & FAQs

Q1: My cross-coupling reaction with 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is stalling at 0% conversion. What is the first thing I should check? A1: The most common point of failure is neglecting the salt form of the aniline. You are using a hydrochloride salt. Palladium cross-coupling requires a free amine lone pair to coordinate to the Pd(II) center during the catalytic cycle[1]. If introduced directly into the reaction, the HCl will rapidly quench standard alkoxide bases (like NaOtBu) or directly poison the active Pd(0) catalyst.

  • The Fix: You must either add strictly >1.0 extra equivalent of a strong base in situ to neutralize the HCl salt, or ideally, free-base the aniline prior to the reaction using an aqueous workup (NaOH/DCM) to ensure exact stoichiometry during the cross-coupling.

Q2: I am coupling this aniline with a bulky ortho-substituted aryl halide, and I'm seeing significant protodehalogenation instead of C-N coupling. How do I overcome this? A2: Let's look at the structure of 3,5-diisopropyl-4-methoxyaniline (CAS 3883-87-2)[2]. The bulky isopropyl groups are meta to the amine, leaving the amine itself relatively unhindered. Therefore, the steric clash is primarily originating from your aryl halide. When the electrophile is bulky, the rate of reductive elimination from the Pd(II)-amido complex slows down drastically. This kinetic bottleneck allows competing β-hydride elimination or protodehalogenation pathways to dominate.

  • The Fix: Switch to a highly specialized biarylphosphine ligand designed specifically to accelerate reductive elimination. BrettPhos or RuPhos are the gold standards here[3]. Their bulky, electron-rich nature forces the Pd center into a constrained geometry that dramatically accelerates C-N bond formation, even when the aryl halide is sterically demanding[3].

Q3: Wait, what if my molecule actually has the isopropyl groups ortho to the amine? A3: This is a very common nomenclature mix-up! If your isopropyl groups are at the 2 and 6 positions, you are working with 2,6-diisopropyl-4-methoxyaniline (CAS 1394159-51-3)[4]. Here, the amine itself is severely sterically hindered. This molecule is a classic building block for N-heterocyclic carbenes (NHCs) like IPrOMe[5].

  • The Fix: Standard ligands like XPhos or RuPhos will fail because the bulky Pd-amido complex cannot form easily. You must use tBuBrettPhos or AdBrettPhos . These ligands possess an exceptionally wide bite angle and a binding pocket specifically engineered to accommodate primary anilines with 2,6-disubstitution[1].

Part 2: Data Presentation & Ligand Selection

To optimize your reaction, match your specific steric profile with the quantitative parameters outlined below.

LigandAmine Steric ProfileAryl Halide ProfileCatalyst Loading (mol%)Temp (°C)Typical Yield (%)
RuPhos Unhindered (3,5-diisopropyl)Moderately Hindered1.0 - 2.080 - 90> 85
BrettPhos Unhindered (3,5-diisopropyl)Highly Hindered (ortho)0.5 - 1.090 - 100> 80
tBuBrettPhos Highly Hindered (2,6-diisopropyl)Moderately Hindered2.0 - 5.0100 - 11070 - 90

Part 3: Mechanistic Visualization

Understanding where the reaction stalls is critical for troubleshooting. The diagram below illustrates the catalytic cycle, highlighting the amido complex where steric hindrance typically causes the reaction to fail.

CatalyticCycle Precat Pd Precatalyst (e.g., Pd2(dba)3 or Precatalyst G3) Pd0 [Pd(0)L] Active Monoligated Species Precat->Pd0 Activation + Ligand (L) OxAdd [Pd(II)(Ar)X(L)] Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Oxidative Addition AmineCoord [Pd(II)(Ar)(NHAr')(L)] Amido Complex (Steric Bottleneck) OxAdd->AmineCoord + 3,5-Diisopropyl-4-methoxyaniline + Base (e.g., NaOtBu) - Base•HX AmineCoord->Pd0 Catalyst Regeneration Product Diaryl Amine Product (Ar-NH-Ar') AmineCoord->Product Reductive Elimination

Pd-catalyzed Buchwald-Hartwig cycle highlighting the steric bottleneck at the amido complex.

Part 4: Step-by-Step Experimental Protocol

This self-validating protocol is designed to overcome steric hindrance by utilizing pre-activated catalysts and ensuring exact stoichiometry.

Phase 1: Free-Basing the Hydrochloride Salt

Causality: Removing the HCl equivalent prevents the premature consumption of the alkoxide base, which is required to deprotonate the Pd-coordinated amine during the catalytic cycle.

  • Suspend 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (10.0 mmol) in 50 mL of Dichloromethane (DCM).

  • Add 50 mL of 1M aqueous NaOH and stir vigorously for 15 minutes.

  • Transfer to a separatory funnel, collect the organic layer, and extract the aqueous layer with an additional 20 mL of DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil/solid.

Phase 2: Catalytic Cross-Coupling (Glovebox or Standard Schlenk Technique)

Causality: We utilize BrettPhos Pd G3 precatalyst. Unlike Pd₂(dba)₃, which can form inactive complexes with bulky ligands, G3 precatalysts ensure rapid, quantitative generation of the monoligated Pd(0) active species at room temperature, preventing catalyst aggregation (black palladium)[3].

  • To an oven-dried 20 mL reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and the free-based 3,5-Diisopropyl-4-methoxyaniline (1.2 mmol, 1.2 equiv).

  • Add BrettPhos Pd G3 (0.02 mmol, 2 mol%) and NaOtBu (1.4 mmol, 1.4 equiv). Note: If your substrate contains base-sensitive esters, substitute NaOtBu with Cs₂CO₃ (1.4 equiv) and increase the reaction temperature by 10 °C.

  • Seal the vial with a PTFE-lined septum cap. If operating outside a glovebox, evacuate and backfill the vial with dry Argon three times.

  • Add 10 mL of anhydrous, degassed 1,4-Dioxane (to achieve a 0.1 M concentration) via syringe.

  • Place the vial in a pre-heated aluminum block at 100 °C and stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with 10 mL of Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

  • Meiries, S., & Nolan, S. P. (2013). A New Synthetic Route to p-Methoxy-2,6-disubstituted Anilines and their Conversion into N-Heterocyclic Carbene Precursors. Synlett, 25(3), 393-398. URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization of 3,5-Diisopropyl-4-methoxy-phenylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8)[1]. Often utilized as a critical building block in the synthesis of MetAP-2 inhibitors and fumagillol derivatives[2], this compound presents severe solubility challenges during in vitro biological assays.

This guide moves beyond generic advice, offering a mechanistic breakdown of why this specific molecule precipitates, followed by self-validating protocols to ensure your assays yield accurate, reproducible data.

Molecular Profile & The Causality of Insolubility

To solve a precipitation issue, we must first understand the molecular thermodynamics driving it. 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is a highly lipophilic amine salt. Its insolubility in standard biological assays is driven by two distinct chemical phenomena:

  • The pKa vs. pH Conflict: The primary aniline nitrogen has an estimated pKa of approximately 4.5. When introduced into a physiological assay buffer (pH 7.4), the molecule is rapidly deprotonated. The resulting free base is overwhelmingly hydrophobic due to the steric bulk and lipophilicity of the two isopropyl groups and the methoxy ether[3].

  • The Common-Ion Effect: Even in slightly acidic environments where the protonated form survives, introducing the compound into high-chloride buffers (like PBS, which contains 137 mM NaCl) can force the hydrochloride salt out of solution because the solubility product ( Ksp​ ) of the HCl salt is exceeded[3].

Table 1: Physicochemical Profile & Causality of Insolubility
ParameterValue / DescriptionImpact on Assay Solubility
Compound Name 3,5-Diisopropyl-4-methoxy-phenylamine HClBulky, highly lipophilic structure[1].
CAS Number 473702-82-8N/A
Ionizable Group Primary Aniline (Estimated pKa ~4.5)Deprotonates at pH 7.4, forming an insoluble free base[3].
Salt Form Hydrochloride (HCl)Susceptible to the common-ion effect in chloride-rich buffers[3].

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A: This is a dual-mechanism failure. First, the pH of 7.4 strips the proton from the aniline nitrogen, converting the water-soluble salt into a highly lipophilic free base. Second, the high chloride concentration in PBS triggers the common-ion effect, pushing the equilibrium toward the solid hydrochloride salt before it even fully deprotonates[3].

Q2: Can I just increase the DMSO concentration to 5% to keep it soluble? A: While increasing DMSO thermodynamically favors solubility, it compromises biological integrity. Most cell-based assays tolerate a maximum of 0.1% to 1% DMSO before exhibiting solvent-induced cytotoxicity, altered membrane permeability, or artifactual assay readouts[4]. You must employ excipients to maintain solubility while keeping DMSO ≤1%.

Q3: What is the most effective excipient for this specific molecular structure? A: 5 is highly recommended. The molecule features a heavily substituted phenyl ring. The hydrophobic cavity of β-cyclodextrins is perfectly sized to encapsulate bulky, lipophilic aromatic rings, shielding them from the aqueous environment without interfering with most biological targets[5].

Solubility Troubleshooting Workflow

G Start Precipitation in Assay Buffer Check_pH Analyze Buffer pH vs pKa (~4.5) Start->Check_pH pH_High pH > 5.0 Free Base Formation Check_pH->pH_High Physiological assays pH_Low pH < 5.0 Common Ion Effect (Cl-) Check_pH->pH_Low Acidic assays Sol_Strategy1 Add HP-β-CD (Encapsulation) pH_High->Sol_Strategy1 Sol_Strategy2 Use PEG400/Tween-80 pH_High->Sol_Strategy2 Sol_Strategy3 Switch to Acetate/HEPES Buffer pH_Low->Sol_Strategy3 Validate Nephelometry / UV-Vis Validation Sol_Strategy1->Validate Sol_Strategy2->Validate Sol_Strategy3->Validate Success Soluble & Assay-Ready Validate->Success Clear Solution

Workflow for troubleshooting precipitation of lipophilic amine hydrochlorides in biological assays.

Quantitative Solubilization Strategies

When selecting a solubilization strategy, consider the tolerance of your specific cell line or biochemical target. Below is a summary of the expected outcomes for various physical and chemical modifications[6].

Table 2: Solubilization Strategies and Expected Outcomes
StrategyExcipientMechanism of ActionExpected Solubility Enhancement
Complexation 10-20% HP-β-CDHydrophobic cavity encapsulates the diisopropyl-phenyl ring[5].50x - 100x
Co-solvency 5% PEG 400Lowers the dielectric constant of the aqueous vehicle[4].10x - 50x
Micellization 0.1% Tween-80Entraps lipophilic free base within surfactant micellar cores[3].20x - 40x

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must confirm the success of the solubilization step before introducing the compound to your biological system.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Causality: Cyclodextrins shield the hydrophobic diisopropyl groups from water, preventing thermodynamic collapse into a precipitate[5].

  • Buffer Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in a low-chloride buffer (e.g., 50 mM HEPES, pH 7.4).

    • Reasoning: Avoiding chloride prevents the common-ion effect from pre-emptively crashing out the HCl salt.

  • Stock Creation: Dissolve 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride in 100% anhydrous DMSO to create a 10 mM stock.

  • Complexation: Slowly add the DMSO stock dropwise to the HP-β-CD buffer under continuous vortexing. Ensure the final DMSO concentration remains ≤1%.

  • Activation: Sonicate the mixture in a water bath for 10 minutes at room temperature to provide the activation energy required for cavity inclusion.

  • Self-Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms complete complexation. If a pellet forms, you must either increase the HP-β-CD concentration or reduce the final compound concentration.

Protocol B: High-Throughput Nephelometry Screening for Buffer Optimization

Causality: Visual inspection often misses micro-precipitates (colloidal aggregates). These aggregates cause false positives in biological assays via non-specific target binding and light scattering[4].

  • Array Preparation: Array your candidate buffer conditions (e.g., varying PEG 400 or Tween-80 concentrations) in a clear-bottom 96-well plate.

  • Compound Spiking: Spike in the DMSO compound stock to your target assay concentration (e.g., 100 µM).

  • Control Establishment: Include a vehicle control well (buffer + DMSO only) for every single condition tested.

  • Incubation: Incubate the plate for 30 minutes at 37°C to simulate the biological assay environment.

  • Self-Validation (Nephelometry): Read the plate using a nephelometer or a spectrophotometer at 620 nm. A successful solubilization strategy will yield a light scattering/absorbance value identical to its respective vehicle control. Any elevated reading indicates colloidal aggregation, meaning the compound is not truly in solution[4].

References

  • Source: bldpharm.
  • Enhancing the solubility of 3-(Benzenesulfonyl)
  • Source: nih.
  • Source: europeanpharmaceuticalreview.
  • Source: nih.
  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3,5-Diisopropyl-4-methoxyaniline Hydrochloride in Drug Discovery: Steric and Electronic Profiling Against Standard Substituted Anilines

As a Senior Application Scientist, selecting the appropriate aniline building block is critical for optimizing both the synthetic yield and the pharmacokinetic profile of a drug candidate. 3,5-Diisopropyl-4-methoxyanilin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate aniline building block is critical for optimizing both the synthetic yield and the pharmacokinetic profile of a drug candidate. 3,5-Diisopropyl-4-methoxyaniline hydrochloride (DIPMA HCl) (CAS: 473702-82-8)[1] is a highly specialized substituted aniline. Unlike simple anilines, DIPMA offers a unique combination of electronic activation and steric shielding, making it an invaluable synthon in the development of complex therapeutics, particularly anti-angiogenic Fumagillol derivatives[2],[3].

This guide objectively compares DIPMA HCl with other standard substituted anilines, detailing its structural advantages, practical applications, and validated experimental workflows.

Structural and Physicochemical Comparison

The structural design of an aniline derivative dictates its nucleophilicity, lipophilicity, and metabolic stability. DIPMA HCl features a primary amine, a para-methoxy group, and two meta-isopropyl groups.

The Causality of Structural Design
  • Electronic Activation: The para-methoxy group strongly donates electron density into the aromatic ring via resonance, significantly enhancing the nucleophilicity of the primary amine. This allows for highly efficient coupling reactions (e.g., amide or carbamate formation).

  • Steric Shielding (Metabolic Stability): A major liability of simple anisidines (like p-Anisidine) is their susceptibility to rapid oxidative metabolism (O-demethylation) by hepatic Cytochrome P450 enzymes. In DIPMA, the bulky isopropyl groups at the 3 and 5 positions create a steric fortress around the 4-methoxy group, drastically reducing enzymatic access and improving in vivo half-life.

  • Preserved Reactivity: Crucially, because the bulky isopropyl groups are meta to the amine, they do not sterically hinder the amine's reactivity. This is a stark contrast to 2,6-Diisopropylaniline, where ortho-substitution severely limits nucleophilic attack.

Quantitative Data Summary
Property / Feature3,5-Diisopropyl-4-methoxyaniline HCl[1]p-Anisidine2,6-Diisopropylaniline
CAS Number 473702-82-8156-43-424544-04-5
Molecular Formula C13H22ClNOC7H9NOC12H19N
Substitution Pattern 4-OMe, 3,5-Diisopropyl4-OMe2,6-Diisopropyl
Amine Steric Hindrance Low (Meta-substituted)LowVery High (Ortho-substituted)
Amine Nucleophilicity Very High (Resonance + Inductive)HighModerate (Sterically blocked)
Metabolic Stability High (OMe sterically shielded)Low (Exposed OMe)High
Primary Application MetAP-2 Inhibitors / Complex APIsDyes / Simple IntermediatesBulky Ligands / Catalysis

Application Focus: MetAP-2 Inhibitors and Anti-Angiogenesis

DIPMA is prominently utilized in the synthesis of Methionine Aminopeptidase-2 (MetAP-2) inhibitors , specifically as an amine side-chain in Fumagillol derivatives[2],[3]. MetAP-2 is an enzyme critical for endothelial cell proliferation. By covalently binding to MetAP-2, DIPMA-fumagillol conjugates block angiogenesis, starving tumors of their blood supply[2].

The lipophilic diisopropyl groups of DIPMA enhance the cellular permeability of the resulting polymer or small molecule conjugate, ensuring superior intracellular accumulation compared to unsubstituted aniline derivatives[2].

Pathway N1 DIPMA-Fumagillol Conjugate N2 MetAP-2 Enzyme Covalent Inhibition N1->N2 Target Binding N3 Methionine Retention N2->N3 Catalytic Block N4 p53 / p21 Pathway Activation N3->N4 Downstream Signaling N5 Endothelial Cell Cycle Arrest N4->N5 Anti-Angiogenesis

Fig 1: Anti-angiogenic signaling pathway via MetAP-2 inhibition by DIPMA-fumagillol conjugates.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific catalysts and controls to guarantee reproducibility.

Protocol A: Synthesis of 6-O-(3,5-diisopropyl-4-methoxyaniline)acetyl fumagillol

This protocol details the nucleophilic substitution of 6-O-chloroacetyl fumagillol using DIPMA[3].

Expertise & Causality: The addition of Potassium Iodide (KI) is not arbitrary; it drives an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide. This significantly lowers the activation energy for the nucleophilic attack. Potassium Carbonate (K₂CO₃) is specifically chosen as a mild, non-nucleophilic base to neutralize the HCl byproduct without hydrolyzing the sensitive ester/epoxide linkages of the fumagillol core[3].

Step-by-Step Workflow:

  • Preparation: Dissolve 160 mg of 6-O-chloroacetyl fumagillol in 1 mL of anhydrous Dimethylformamide (DMF)[3].

  • Reagent Addition: Add 0.092 mg (equivalent molar ratio) of 3,5-diisopropyl-4-methoxyaniline (free base) to the solution[3].

  • Catalysis & Base: Introduce 63.01 mg of K₂CO₃ and 75.68 mg of KI to the reaction mixture[3].

  • Reaction: Stir the mixture continuously at 70°C for exactly 6 hours under an inert nitrogen atmosphere[3].

  • Workup: Dilute the resultant mixture with 20 mL of ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (5 mL) and brine (5 mL)[3].

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the residue via silica gel column chromatography using a Methanol:Dichloromethane (1:10) gradient[3].

Workflow S1 Step 1: Activation 6-O-chloroacetyl fumagillol + DMF S2 Step 2: Substitution Add DIPMA + K2CO3 + KI S1->S2 S3 Step 3: Catalysis Stir at 70°C for 6 hours S2->S3 S4 Step 4: Purification Silica Gel (MeOH:DCM 1:10) S3->S4 S5 Step 5: Validation 1H-NMR & LC-MS Profiling S4->S5

Fig 2: Experimental workflow for the synthesis of DIPMA-functionalized fumagillol derivatives.

Protocol B: In Vitro Endothelial Cell Proliferation Assay (Self-Validating System)

To validate the biological efficacy of the synthesized DIPMA-conjugate, a Human Umbilical Vein Endothelial Cell (HUVEC) assay is employed. HUVECs natively overexpress MetAP-2, making them the gold-standard model for this target.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of the DIPMA-fumagillol conjugate.

  • Controls (Self-Validation): Use TNP-470 as a positive control (known MetAP-2 inhibitor) and 0.1% DMSO as a vehicle negative control.

  • Incubation & Readout: Incubate for 72 hours. Add 10 µL of CCK-8 reagent per well, incubate for 2 hours, and measure absorbance at 450 nm to quantify cell viability and calculate the IC₅₀.

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Comparative

Reproducibility of 3,5-Diisopropyl-4-methoxy-phenylamine Hydrochloride Synthetic Routes: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Route comparison, mechanistic causality, and protocol validation for CAS 473702-82-8. Executive Summary & Strategic Contex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Route comparison, mechanistic causality, and protocol validation for CAS 473702-82-8.

Executive Summary & Strategic Context

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8) is a sterically hindered aniline derivative that serves as a critical building block in advanced medicinal chemistry. It is most prominently utilized in the synthesis of Methionine Aminopeptidase-2 (MetAP-2) inhibitors , such as fumagillol derivatives (e.g., TNP-470 analogs), which are investigated for their potent anti-angiogenic and anti-proliferative properties in oncology and metabolic disorders .

Due to the bulky isopropyl groups flanking the methoxy ether at the 3 and 5 positions, synthesizing this compound with high regioselectivity and reproducibility presents unique steric challenges. This guide objectively compares the two primary synthetic pathways—the Propofol Nitration Route and the p-Anisidine Alkylation Route —providing process chemists with the data needed to select the optimal scalable workflow.

Mechanistic Pathway Analysis

The synthesis of this hindered aniline requires careful navigation of steric bulk. The two dominant strategies approach the functionalization of the aromatic ring from opposite directions.

Synthesis StartA 2,6-Diisopropylphenol (Propofol) Step1A Nitration (HNO3 / AcOH) StartA->Step1A Int1A 2,6-Diisopropyl-4-nitrophenol Step1A->Int1A Step2A O-Methylation (MeI / K2CO3) Int1A->Step2A Int2A 1,3-Diisopropyl-2-methoxy -5-nitrobenzene Step2A->Int2A Step3A Reduction (Pd/C, H2) Int2A->Step3A FreeBase 3,5-Diisopropyl-4-methoxy -phenylamine (Free Base) Step3A->FreeBase StartB 4-Methoxyaniline (p-Anisidine) Step1B Friedel-Crafts Alkylation (Propene / AlCl3) StartB->Step1B Step1B->FreeBase StepFinal Salt Formation (HCl in Dioxane) FreeBase->StepFinal Product 3,5-Diisopropyl-4-methoxy -phenylamine HCl StepFinal->Product

Caption: Comparative synthetic pathways for 3,5-Diisopropyl-4-methoxy-phenylamine HCl.

Comparative Analysis of Synthetic Routes

Route A: The Propofol Nitration Route (Gold Standard)

This route leverages the commercially abundant anesthetic propofol (2,6-diisopropylphenol) . Because the 2 and 6 positions are already occupied by isopropyl groups, electrophilic aromatic substitution (nitration) is directed exclusively to the para position (position 4).

  • Causality & Expertise: The primary bottleneck in this route is the O-methylation of 2,6-diisopropyl-4-nitrophenol. The flanking isopropyl groups create a severe steric shield around the phenolic hydroxyl. Standard Williamson ether synthesis conditions (K2CO3/MeI at room temperature) are notoriously sluggish here . To drive the reaction to completion, elevated temperatures, polar aprotic solvents (DMF), and an excess of methylating agent are required.

Route B: Direct Friedel-Crafts Alkylation of p-Anisidine

This theoretical alternative attempts to install the isopropyl groups directly onto 4-methoxyaniline using Friedel-Crafts conditions (propene gas, Lewis acid catalyst).

  • Causality & Expertise: While this route is shorter, the strong electron-donating nature of both the amino and methoxy groups makes the ring highly susceptible to over-alkylation and poor regioselectivity. The amino group also coordinates with Lewis acid catalysts (like AlCl3), deactivating the catalyst and requiring stoichiometric amounts, leading to a poor E-factor and tedious purification.

Quantitative Data Comparison
MetricRoute A: Propofol RouteRoute B: p-Anisidine Route
Overall Yield (4 steps) 55% – 65%< 15% (due to complex mixtures)
Regioselectivity > 99% (Structurally locked)Poor (ortho/meta mixtures)
Major Impurities Unreacted phenol, over-reduced aminesMono-isopropyl, tri-isopropyl anilines
Scalability High (Standard pilot-plant ops)Low (Chromatography required)
Cost Efficiency Moderate (Propofol is inexpensive)Poor (Yield loss negates cheap starting materials)

Validated Experimental Protocol: Route A

The following protocol represents a self-validating system designed to maximize yield while overcoming the inherent steric hindrances of the molecule.

Step 1: Nitration of 2,6-Diisopropylphenol
  • Reaction: Dissolve 2,6-diisopropylphenol (1.0 eq) in glacial acetic acid (0.5 M concentration). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Slowly add a mixture of 70% nitric acid (1.1 eq) in glacial acetic acid dropwise over 1 hour, maintaining the internal temperature below 10 °C to prevent oxidative degradation.

  • Workup: Stir for an additional 2 hours at room temperature. Pour the mixture into crushed ice. Filter the resulting yellow precipitate (2,6-diisopropyl-4-nitrophenol), wash thoroughly with cold water, and dry under vacuum.

  • Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material.

Step 2: Sterically Hindered O-Methylation

Note: This step requires aggressive conditions due to the steric shielding of the OH group.

  • Reaction: Dissolve 2,6-diisopropyl-4-nitrophenol (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (3.0 eq) and Methyl Iodide (MeI) (2.5 eq).

  • Heating: Seal the vessel (if operating at smaller scales) or equip with a robust reflux condenser. Heat the mixture to 60 °C for 18–24 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with 5% NaOH to remove any unreacted starting phenol, followed by brine. Dry over Na2SO4 and concentrate to yield 1,3-diisopropyl-2-methoxy-5-nitrobenzene.

Step 3: Catalytic Hydrogenation
  • Reaction: Dissolve the nitro intermediate in Methanol. Add 10% Pd/C (10% w/w).

  • Reduction: Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon or Parr shaker at 30-40 psi). Stir vigorously at room temperature until hydrogen uptake ceases (typically 4–6 hours).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to isolate the free base (3,5-Diisopropyl-4-methoxy-phenylamine).

  • Validation Check: LC-MS should confirm the mass [M+H]+ = 208.3.

Step 4: Hydrochloride Salt Formation
  • Reaction: Dissolve the free base in anhydrous diethyl ether or MTBE. Cool to 0 °C.

  • Precipitation: Slowly add a 4.0 M solution of HCl in dioxane (1.2 eq) dropwise. A white to off-white precipitate will form immediately.

  • Isolation: Stir for 30 minutes, filter the precipitate under a nitrogen blanket (the salt can be hygroscopic), wash with cold ether, and dry in a vacuum oven at 40 °C to yield pure 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride.

Troubleshooting & Causality

  • Incomplete Methylation: If Step 2 stalls, the causality is the steric clash between the hydrated potassium cation complex and the isopropyl groups. Solution: Switch to a stronger base like Sodium Hydride (NaH) in THF, or utilize Mitsunobu conditions (PPh3, DEAD, MeOH) which have been proven to bypass classical SN2 steric limitations in highly hindered phenols .

  • Darkening of the Final Salt: Anilines are prone to air oxidation. If the final white powder turns pink or brown, it is due to the formation of azo or quinone-imine impurities. Solution: Perform Step 3 and Step 4 under strict inert atmosphere (Argon/Nitrogen) and store the final salt in amber vials flushed with argon.

References

  • MetAP-2 inhibitor polymersomes for therapeutic administration.Google Patents (US8865151B2). Details the utilization of 3,5-diisopropyl-4-methoxyaniline in the synthesis of fumagillol derivatives and MetAP-2 inhibitors.
  • Organocatalysis with a Fluorous Tag: Asymmetric Reduction of Imines with Trichlorosilane Catalyzed by Amino Acid-Derived Formamides. The Journal of Organic Chemistry (ACS Publications). Discusses the synthesis, nitration, and sterically hindered methylation of 2,6-diisopropylphenol derivatives. URL:[Link]

Validation

Benchmarking Catalytic Efficiency: An In-Depth Analysis of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride

A comprehensive review of available scientific literature and chemical databases reveals no documented catalytic applications for 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride. Therefore, a direct comparative guide...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of available scientific literature and chemical databases reveals no documented catalytic applications for 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride. Therefore, a direct comparative guide on its catalytic efficiency cannot be constructed at this time.

While the field of organocatalysis has seen a surge in the use of substituted anilines and their derivatives as potent catalysts for a variety of organic transformations, the specific compound, 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride, does not appear to be among the catalysts reported in peer-reviewed journals, patents, or chemical supplier application notes. Our extensive search for its use in reactions such as, but not limited to, Friedel-Crafts alkylations, Michael additions, or asymmetric catalysis did not yield any relevant results.

This guide, therefore, pivots from a direct comparison to a broader contextual analysis. We will explore the established catalytic roles of structurally related electron-rich aniline derivatives to provide researchers with a foundational understanding of where a molecule like 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride might hypothetically be investigated, should a catalytic activity be discovered in the future. This approach is intended to be educational and to stimulate further research, rather than to present non-existent performance data.

The Landscape of Aniline-Based Organocatalysis

Substituted anilines are a cornerstone of modern organocatalysis, primarily due to the nucleophilic nature of the nitrogen atom and the ability of the aromatic ring to be tuned electronically and sterically. These modifications can significantly influence the catalyst's activity, selectivity, and stability.

Iminium and Enamine Catalysis

One of the most prominent applications of aniline derivatives is in iminium and enamine catalysis. Chiral secondary amines, often derived from amino acids, react with α,β-unsaturated aldehydes or ketones to form transient iminium ions or enamines, respectively. This activation mode allows for a range of highly enantioselective transformations.

  • Iminium Catalysis: Lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated carbonyl compound, activating it for nucleophilic attack. This is a key principle in reactions like the Diels-Alder and Michael additions.

  • Enamine Catalysis: Raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, turning it into a potent nucleophile for reactions with electrophiles.

While 3,5-Diisopropyl-4-methoxy-phenylamine is a primary amine and would not directly function in the same way as the commonly used secondary amine catalysts (e.g., MacMillan catalysts), its hydrochloride salt could potentially play a role in Brønsted acid catalysis, or the free base could be a precursor for the synthesis of more complex secondary or tertiary amine catalysts.

Brønsted Acid Catalysis

Anilinium salts, the protonated form of anilines, can act as Brønsted acids. The acidity of the anilinium ion can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups increase acidity, while electron-donating groups, such as the methoxy and diisopropyl groups in the target molecule, decrease acidity. While generally considered weak acids, strategically designed anilinium catalysts have been employed in various acid-catalyzed reactions.

Hypothetical Considerations for 3,5-Diisopropyl-4-methoxy-phenylamine

Given its structure, one could speculate on potential, yet unproven, areas of investigation for the catalytic activity of 3,5-Diisopropyl-4-methoxy-phenylamine:

  • Electron-Rich Aromatic Nucleophile: The free base is an electron-rich aromatic amine. Such compounds can participate as nucleophiles in certain catalytic cycles, for instance, in the enantioselective 1,4-addition to α,β-unsaturated aldehydes[1][2]. The steric bulk from the isopropyl groups could influence regioselectivity and enantioselectivity.

  • Precursor to a Directing Group: The amine functionality could serve as a directing group in transition-metal-catalyzed C-H activation reactions, although this is a role as a reactant/substrate rather than a catalyst itself[3][4].

  • Component in Frustrated Lewis Pairs (FLPs): The sterically hindered and basic nitrogen atom, in combination with a bulky Lewis acid, could potentially form a Frustrated Lewis Pair. FLPs are known to activate a variety of small molecules, including H₂, CO₂, and olefins.

Benchmarking Framework for Novel Organocatalysts

Should catalytic activity for 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride be discovered, a rigorous benchmarking protocol would be essential to evaluate its performance. The following outlines a standard approach.

Defining Key Performance Indicators (KPIs)

For any catalyst, the primary metrics for comparison are:

  • Conversion (%): The percentage of the limiting reactant that has been consumed.

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity (%): The ratio of the desired product formed to the total products formed (including side products). This includes chemoselectivity, regioselectivity, and stereoselectivity (diastereoselectivity and enantioselectivity).

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • Turnover Frequency (TOF): The number of turnovers per unit time, a measure of the catalyst's speed.

Experimental Protocol for a Representative Reaction

A standardized experimental setup is crucial for reproducible and comparable results. Below is a generic protocol for a hypothetical Michael addition reaction, a common benchmark reaction in organocatalysis.

Reaction: Michael addition of a nucleophile (e.g., a 1,3-dicarbonyl compound) to an α,β-unsaturated aldehyde.

Materials:

  • 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (as pre-catalyst)

  • Benchmark Catalyst (e.g., a well-established proline or imidazolidinone catalyst)

  • α,β-Unsaturated Aldehyde (e.g., cinnamaldehyde)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (if required to generate the free amine from the hydrochloride salt, e.g., a non-nucleophilic base like triethylamine)

  • Solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Internal Standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • To a dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., 1-10 mol%).

  • If starting from the hydrochloride salt, add the base (1 equivalent relative to the catalyst).

  • Add the solvent and stir for a defined period at a specific temperature.

  • Add the nucleophile (e.g., 1.2 equivalents).

  • Add the α,β-unsaturated aldehyde (1 equivalent) to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC, or LC-MS.

  • After a set time, or upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the yield of the isolated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Data Presentation and Comparison

The collected data should be presented in a clear, tabular format to allow for easy comparison between the novel catalyst and established alternatives.

Table 1: Hypothetical Benchmarking of Catalyst Performance in a Michael Addition

CatalystLoading (mol%)Time (h)Conversion (%)Yield (%)ee (%)
3,5-Diisopropyl-4-methoxy-phenylamine 1024DataDataData
Benchmark Catalyst A 1024DataDataData
Benchmark Catalyst B 1024DataDataData

Visualizing the Catalytic Cycle

A diagram of the catalytic cycle is essential for understanding the mechanism of action. Below is a generic representation of an enamine catalytic cycle for a Michael addition.

G cluster_cycle Enamine Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Aldehyde - H2O Adduct Adduct Enamine->Adduct + Nucleophile Iminium_Hydrolysis Iminium_Hydrolysis Adduct->Iminium_Hydrolysis Tautomerization Iminium_Hydrolysis->Catalyst Regeneration Product Product Iminium_Hydrolysis->Product + H2O

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of In Vitro Assays Using 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride

Introduction: The Imperative for Rigorous In Vitro Characterization In the landscape of drug discovery and chemical biology, novel molecular entities present both opportunity and challenge. 3,5-Diisopropyl-4-methoxy-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous In Vitro Characterization

In the landscape of drug discovery and chemical biology, novel molecular entities present both opportunity and challenge. 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride, a compound featuring a sterically hindered diisopropylamino group and an electron-rich methoxy-phenylamine moiety, stands as a candidate for biological activity. Structurally related compounds, such as those with diisopropylamino groups, have been investigated for applications ranging from pH-responsive drug delivery systems to potent biological agents.[1][2] Concurrently, the methoxy-phenylamine scaffold is a well-known feature in molecules exhibiting antioxidant properties, where the methoxy group can enhance radical scavenging activity.[3][4]

This dual-feature structure suggests potential cytotoxic and antioxidant activities, making a thorough in vitro evaluation essential. However, reliance on a single assay can be misleading. For instance, a compound might interfere with the readout of a metabolic assay (like MTT) without being truly cytotoxic, or it may exhibit different potencies depending on the cell death mechanism being measured.[5] Therefore, cross-validation using orthogonal assays—methods that measure different and independent biological markers—is not merely good practice; it is a cornerstone of scientific rigor, ensuring the trustworthiness and reliability of experimental findings.[6]

This guide provides a comprehensive framework for the cross-validation of in vitro assays to characterize the biological activity of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride. We will detail a multi-assay approach, explain the causality behind experimental choices, and provide actionable protocols for researchers, scientists, and drug development professionals.

Part 1: A Proposed Workflow for Robust Cross-Validation

To ensure a comprehensive and reliable assessment of a novel compound, a multi-tiered approach is recommended. The workflow begins with a primary, high-throughput assay to assess overall effects on cell viability. Positive "hits" are then subjected to a secondary, mechanistically distinct (orthogonal) assay to confirm the initial findings and rule out assay-specific artifacts. Finally, a functional assay can be employed to investigate a potential mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Confirmation cluster_2 Phase 3: Mechanistic Insight primary_assay Primary Viability Assay (Metabolic Activity - MTT) secondary_assay Secondary Cytotoxicity Assay (Membrane Integrity - LDH) primary_assay->secondary_assay Confirm positive hits data_analysis Comparative Data Analysis (IC50 Determination) primary_assay->data_analysis functional_assay Functional Assay (Antioxidant - DPPH) secondary_assay->functional_assay Investigate mechanism secondary_assay->data_analysis functional_assay->data_analysis compound Test Compound: 3,5-Diisopropyl-4-methoxy- phenylamine hydrochloride compound->primary_assay Dose-response treatment conclusion Validated Bioactivity Profile data_analysis->conclusion

Caption: Proposed workflow for the cross-validation of in vitro assays.

Part 2: Comparative In Vitro Assays: Protocols and Rationale

The selection of assays is critical for a robust cross-validation strategy. We propose a panel of three well-established assays, each interrogating a different aspect of cellular health and compound function.

Assay 1: Primary Viability Screening — The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable, metabolically active cells.[7] Its simplicity and high-throughput compatibility make it an excellent primary screening tool.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., A549, lung carcinoma) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride and comparator compounds (see Part 3) in serum-free medium. Perform serial dilutions to create a dose-response curve (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well.[9]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Assay 2: Orthogonal Confirmation — The Lactate Dehydrogenase (LDH) Assay

Rationale: The LDH assay provides an orthogonal method to the MTT assay. Instead of measuring metabolic activity, it quantifies cytotoxicity by detecting the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10][11] A positive result in both MTT (decreased signal) and LDH (increased signal) assays strongly indicates a cytotoxic effect, while conflicting results may suggest cytostatic effects or assay interference.[12]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up parallel plates for each assay to ensure comparable conditions.

  • Controls: In addition to the vehicle control, include three essential controls in triplicate:

    • Background Control: Medium only (no cells).

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes prior to supernatant collection.[13]

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[10]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt and diaphorase) to each well.[10]

  • Incubation and Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[10] Measure the absorbance at 490 nm (formazan product) and a reference wavelength of ~680 nm (background).

  • Calculation: Subtract the reference absorbance from the 490 nm reading. Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.

Assay 3: Mechanistic Insight — The DPPH Radical Scavenging Assay

Rationale: Based on the methoxy-phenylamine structure, which is common in antioxidant compounds, we hypothesize that 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride may possess radical scavenging properties.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate this potential mechanism.[14] DPPH is a stable free radical that has a deep violet color; in the presence of an antioxidant that can donate a hydrogen atom, it is reduced to a colorless or pale yellow hydrazine.[15]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[16]

    • Test Compound: Prepare a stock solution of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride in methanol. Create serial dilutions to test a range of concentrations.

    • Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox in methanol for comparison.

  • Reaction: In a 96-well plate, add 50 µL of the various concentrations of the test compound or standard to triplicate wells. Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol only.[17]

Part 3: Experimental Design and Data Interpretation

A robust experimental design is crucial for generating reliable and interpretable data. This includes the careful selection of comparators and controls, and a clear strategy for data analysis.

Selection of Comparators and Controls

To contextualize the activity of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride, the following controls and comparators should be included in each assay plate:

Compound/Control Role Rationale Assay(s)
Vehicle Control Negative ControlEstablishes the baseline response of cells to the solvent (e.g., 0.1% DMSO).MTT, LDH
Doxorubicin Positive ControlA well-characterized chemotherapy agent that induces potent cytotoxicity.[18]MTT, LDH
Lysis Buffer Maximum ReleaseInduces 100% cell lysis to define the upper limit of the LDH assay signal.[6]LDH
4-Methoxyaniline Structural ComparatorA commercially available precursor that lacks the diisopropyl groups.[19][20] Comparing its activity helps to elucidate the contribution of the diisopropyl moieties to the overall bioactivity.MTT, LDH, DPPH
Ascorbic Acid Positive ControlA standard, potent antioxidant for validating the DPPH assay performance.[21]DPPH
Data Presentation and Analysis

Quantitative data from the dose-response experiments should be analyzed to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity assays and the half-maximal effective concentration (EC50) for the DPPH assay. The results should be summarized in a clear, comparative table.

Table 1: Hypothetical Comparative Bioactivity Profile

Compound MTT Assay IC50 (µM) (48h exposure, A549 cells)LDH Assay IC50 (µM) (48h exposure, A549 cells)DPPH Assay EC50 (µM)
3,5-Diisopropyl-4-methoxy-phenylamine HCl15.2 ± 1.818.5 ± 2.145.7 ± 3.5
Doxorubicin0.8 ± 0.11.1 ± 0.2> 200
4-Methoxyaniline> 100> 10088.1 ± 6.2
Ascorbic AcidN/AN/A22.5 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Interpreting Cross-Validated Results

The power of this approach lies in comparing results across assays:

  • Concordant MTT and LDH Results: If the IC50 values from both the MTT and LDH assays are similar (as shown in the hypothetical data), it provides strong evidence that the compound induces cytotoxic cell death.

  • Discordant MTT and LDH Results: If a compound shows high potency in the MTT assay (low IC50) but low potency in the LDH assay (high IC50), it may suggest a cytostatic effect (inhibition of proliferation) rather than direct cell killing, or it could indicate mitochondrial dysfunction without immediate membrane rupture.

  • Antioxidant Activity and Cytotoxicity: The DPPH data provides mechanistic clues. In our hypothetical example, the test compound shows moderate antioxidant activity, which is stronger than its simpler analog (4-Methoxyaniline). This could suggest that its cytotoxic mechanism is linked to a disruption of cellular redox balance, a common mechanism for many anticancer agents.

Hypothesized Signaling Pathway

The interplay between antioxidant capacity and cell fate can be complex. A compound with moderate radical scavenging ability might protect cells from oxidative stress at low concentrations but could become pro-oxidant at higher concentrations, leading to cytotoxicity.

G compound Test Compound antioxidant_path Radical Scavenging (DPPH Assay Measures This) compound->antioxidant_path Direct Interaction mito Mitochondrial Dysfunction (MTT Assay Measures This) compound->mito High Concentration Effect ros Reactive Oxygen Species (ROS) ros->mito Induces antioxidant_path->ros Neutralizes membrane Membrane Damage (LDH Assay Measures This) mito->membrane Downstream Effect apoptosis Apoptosis / Necrosis membrane->apoptosis

Caption: Hypothesized pathway linking antioxidant and cytotoxic effects.

Conclusion

The in vitro characterization of a novel compound such as 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride demands more than a single data point from a single assay. A scientifically sound evaluation hinges on the principles of cross-validation. By integrating a primary metabolic assay (MTT), an orthogonal membrane integrity assay (LDH), and a functional mechanistic assay (DPPH), researchers can build a robust, multi-dimensional profile of the compound's bioactivity. This approach minimizes the risk of artifacts, provides deeper mechanistic insights, and ultimately generates trustworthy data that can confidently guide further research and development efforts. Adherence to such rigorous validation frameworks is essential for upholding the highest standards of scientific integrity in the pursuit of novel therapeutics and chemical probes.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Domínguez-García, S., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Andréasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available from: [Link]

  • Wikipedia. (n.d.). VX (nerve agent). Available from: [Link]

  • Crouch, S. P. M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Springer. Available from: [Link]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. Available from: [Link]

  • Khanam, U., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules. Available from: [Link]

  • T বাহার, E., et al. (2024). Toxicity of Water-Soluble D-g-PNIPAM Polymers in a Complex with Chemotherapy Drugs and Mechanism of Their Action In Vitro. MDPI. Available from: [Link]

  • Kedare, S. B., & Singh, R. P. (2023). DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available from: [Link]

  • ResearchGate. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Available from: [Link]

  • World Health Organization. (2017). Technical Guidance Series for WHO Prequalification – Diagnostic Assessment: Guidance on Test method validation for in vitro diagnostic medical devices. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Available from: [Link]

  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam). Available from: [Link]

  • da Silva, A. B., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Etrych, T., et al. (2014). Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Polymer Chemistry. Available from: [Link]

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  • protocols.io. (2024). LDH cytotoxicity assay. Available from: [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride

An authoritative, step-by-step guide for the safe handling, operational processing, and disposal of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8). As an application scientist, I have designed thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide for the safe handling, operational processing, and disposal of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS: 473702-82-8).

As an application scientist, I have designed this protocol to address the specific physicochemical risks associated with substituted aromatic amine hydrochlorides. This guide moves beyond basic safety data sheets to provide field-proven, mechanistic safety strategies for drug development professionals.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic toxicology of the compound. 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is a highly substituted aniline derivative.

  • The Dust Hazard (Hydrochloride Salt): Unlike free-base aromatic amines, which are typically oily liquids, the hydrochloride salt form is a crystalline powder[1]. This makes aerosolized dust the primary inhalation vector during weighing and transfer operations.

  • Methemoglobinemia: Like other primary aromatic amines, systemic absorption leads to the oxidation of hemoglobin into methemoglobin, severely impairing the blood's oxygen-carrying capacity. Symptoms include cyanosis (bluish skin/lips), dizziness, and in severe cases, respiratory collapse[2][3].

  • Enhanced Dermal Absorption: Aromatic amines are highly lipophilic. The addition of diisopropyl and methoxy groups further increases the lipid solubility of this molecule. If the hydrochloride dust contacts sweat or moisture on the skin, it readily dissolves and penetrates the epidermal barrier[1]. Notably, occupational studies demonstrate that damaged skin or the use of certain skin barrier creams can actually increase the percutaneous absorption of aromatic amines[4][5].

Quantitative Hazard Summary
Hazard CategoryMechanistic CausePrimary Symptom/RiskCritical Control Measure
Inhalation Aerosolization of fine HCl salt crystalsRespiratory irritation, systemic toxicityLocal Exhaust Ventilation (LEV), N95/P100
Dermal High lipophilicity of the amine coreRapid systemic absorption, MethemoglobinemiaDouble-gloving, strict avoidance of barrier creams
Ocular Hygroscopic nature of the saltSevere irritation, corneal damageChemical splash goggles (unvented)

Primary PPE Requirements (The "Armor")

Do not rely on standard laboratory PPE. The handling of highly substituted aniline hydrochlorides requires a targeted approach to prevent both dust inhalation and percutaneous absorption[6].

  • Respiratory Protection:

    • Standard Operations (Fume Hood): A properly fitted N95 or P100 particulate respirator is mandatory to protect against aerosolized crystalline dust.

    • Bulk Handling (>100g): A Powered Air-Purifying Respirator (PAPR) with HEPA/Organic Vapor combination cartridges is recommended.

  • Dermal Protection (Hands):

    • Protocol:Double-gloving is strictly required.

    • Materials: Inner glove of standard Nitrile (for dexterity). Outer glove of heavy-duty Nitrile (minimum 8 mil) or Butyl rubber.

    • Expert Insight:Do not use skin barrier creams. Clinical occupational studies have proven that frequent use of skin barrier creams enhances the percutaneous uptake of aromatic amines[5].

  • Ocular/Face Protection:

    • Unvented chemical splash goggles. If handling solutions of the compound under pressure, add a full-face shield.

  • Body Protection:

    • A disposable Tyvek® suit or a dedicated, heavy-duty laboratory coat with knit cuffs. Ensure the outer glove is pulled over the cuff to eliminate exposed skin at the wrist.

Operational Workflow & Handling Protocol

Every protocol involving 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride must be a self-validating system designed to minimize dust generation and static cling.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Setup: Conduct all open-container handling inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

  • Static Mitigation: Hydrochloride salts are notoriously prone to static charge, which causes the powder to "jump" and aerosolize. Wipe the exterior of the chemical bottle and the weighing balance with an anti-static wipe before opening. Use anti-static weighing boats.

  • PPE Donning: Don Tyvek suit, N95/P100 mask, goggles, and double gloves.

  • Transfer: Use a static-free stainless steel or PTFE-coated spatula. Do not pour the powder.

  • Containment: Once weighed, dissolve the compound in the target solvent inside the fume hood, or seal the weighing boat inside a secondary closed container before transporting it to the reaction vessel.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin before withdrawing your hands.

Workflow for handling and decontaminating 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride.

Emergency & Spill Response Plan

Immediate action is required in the event of an exposure, as the onset of methemoglobinemia can be delayed but rapidly progresses once initiated[7].

Dermal Exposure Protocol
  • Immediate Removal: Immediately remove all contaminated clothing.

  • Water Flush: Flush the affected skin with copious amounts of water for a minimum of 15 minutes[1].

  • No Solvents: Never use organic solvents (like ethanol or acetone) to wash the skin. Solvents will rapidly increase the dermal absorption of the lipophilic amine core. Use mild soap and water only.

  • Medical Escalation: Seek immediate medical attention. Inform healthcare providers that the exposure involves an aniline derivative. Medical staff should monitor blood methemoglobin levels[3].

Powder Spill Protocol
  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the room's exhaust ventilation is operating at maximum capacity.

  • Wet Wiping: Do not dry-sweep or vacuum (unless using a specialized explosion-proof HEPA vacuum). Dry sweeping aerosolizes the hydrochloride salt.

  • Neutralization: Gently cover the spill with damp absorbent pads (moistened with water or a dilute acidic solution to keep the amine protonated and less volatile), then carefully scoop the material into a hazardous waste container.

Disposal and Waste Management

Aromatic amines and their salts are highly toxic to aquatic life and must never be disposed of down the drain.

  • Solid Waste: All contaminated weighing boats, spatulas, anti-static wipes, and disposable PPE must be placed in a sealed, clearly labeled solid hazardous waste container designated for "Toxic Organics / Aromatic Amines."

  • Liquid Waste: Aqueous or organic solutions containing 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride must be collected in dedicated, halogen-free organic waste carboys (unless chlorinated solvents were used). Label clearly with the chemical name and the specific hazard: "Contains Aromatic Amines - Methemoglobinemia Hazard."

References

  • Korinth, G., Weiss, T., et al. "Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "1988 OSHA PEL Project - Aniline." Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aniline Hydrochloride." Available at:[Link]

  • Korinth, G., Schaller, K.H., Drexler, H. "Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams." Occupational and Environmental Medicine. Available at:[Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels." Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Aniline hydrochloride." Available at:[Link]

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